molecular formula C16H15N3O2 B2994078 WZ4141R CAS No. 2319589-98-3

WZ4141R

Cat. No.: B2994078
CAS No.: 2319589-98-3
M. Wt: 281.315
InChI Key: MWRPLDOUQAMQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WZ4141R is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-2-15(20)19-11-4-3-5-12(10-11)21-14-7-9-18-16-13(14)6-8-17-16/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRPLDOUQAMQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)OC2=C3C=CNC3=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

WZ4141R: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of WZ4141R, a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document is intended to serve as a comprehensive resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its chemical structure is characterized by a fused pyrazole and pyrimidine ring system, a common scaffold for kinase inhibitors.

Chemical Identity:

IdentifierValue
IUPAC Name N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)-N'-(3-methoxy-4-(methoxycarbonyl)phenyl)urea
CAS Number 2319589-98-3
Molecular Formula C21H22ClN5O2
Molecular Weight 427.89 g/mol
SMILES COC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)C3=CNC4=C3C=C(C=N4)Cl)C(=O)OC

Physicochemical Properties:

PropertyValueSource
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO. Limited solubility in water and ethanol.General knowledge on pyrazolopyrimidine derivatives.[1]

Spectroscopic Data:

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] By binding to the ATP-binding pocket of the EGFR kinase domain, it prevents the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways. The primary signaling cascades inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are crucial for cell proliferation, survival, and differentiation.[3][4][5]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Biological Activity and Quantitative Data

This compound has been shown to exhibit potent inhibitory activity against EGFR. While specific IC50 values for this compound are not consistently reported across public sources, pyrazolopyrimidine derivatives have demonstrated EGFR inhibitory activity in the nanomolar to low micromolar range.

In Vitro Efficacy:

AssayCell LineEndpointResult
EGFR Kinase Inhibition-IC50Not specifically reported for this compound.
Cell Viability (MTT/MTS)Various cancer cell linesGI50 / IC50Not specifically reported for this compound.
Western BlotVarious cancer cell linesp-EGFR, p-AKT, p-ERK levelsExpected to decrease.

In Vivo Efficacy:

Pharmacokinetic and in vivo efficacy data for this compound are not currently available in the public domain.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound. These are generalized protocols and may require optimization for specific experimental conditions.

Synthesis of this compound

A plausible synthetic route for this compound, based on the synthesis of similar pyrazolopyrimidine derivatives, is outlined below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps A 5-Amino-4-cyanopyrazole derivative C Cyclization A->C B Appropriate electrophile B->C D Functional group manipulation C->D E Coupling reaction D->E F This compound E->F G Purification (e.g., chromatography) F->G

Figure 2: General synthetic workflow for pyrazolopyrimidine derivatives.

Detailed Protocol: The synthesis of pyrazolo[3,4-d]pyrimidine cores often involves the cyclization of a 5-amino-4-cyanopyrazole with a suitable one-carbon synthon. Subsequent functionalization of the pyrazolopyrimidine core would be necessary to introduce the specific side chains of this compound. The final product would require purification, typically by column chromatography, and characterization by NMR and mass spectrometry to confirm its structure and purity.

EGFR Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add 2.5 µL of each this compound dilution. Include a no-inhibitor control (DMSO vehicle).

  • Add 2.5 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Viability Assay (MTT)

This protocol outlines a method to assess the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line (e.g., A431, HCC827)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This protocol describes how to analyze the effect of this compound on the phosphorylation of EGFR and its downstream targets, AKT and ERK.

Materials:

  • Cancer cell line

  • This compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the appropriate primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an ECL reagent and a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is a pyrazolopyrimidine-based inhibitor of EGFR with potential applications in cancer research and drug development. This guide provides a foundational understanding of its chemical properties, mechanism of action, and relevant experimental protocols. Further research is required to fully elucidate its physicochemical properties, in vivo efficacy, and pharmacokinetic profile. The provided methodologies offer a starting point for researchers to investigate the biological effects of this compound and similar compounds.

References

what is the CAS number for WZ4141R

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2319589-98-3[1][2]

Executive Summary

WZ4141R is designated as an intermediate in the synthesis of other chemical compounds.[2] Extensive searches of publicly available scientific literature and chemical databases did not yield specific information regarding its biological activity, mechanism of action, or associated signaling pathways. Therefore, quantitative data, detailed experimental protocols, and signaling pathway diagrams, as requested, cannot be provided for this compound itself. The available information is limited to its identification as a chemical synthesis intermediate.

Quantitative Data

A summary of quantitative data for this compound is not available due to the absence of published research on its biological effects.

Experimental Protocols

Detailed methodologies for experiments involving this compound are not publicly available.

Signaling Pathways

There is no information in the public domain describing the signaling pathways modulated by this compound.

References

WZ4141R: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WZ4141R, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document consolidates key molecular information, its mechanism of action, the relevant signaling pathway, and detailed experimental protocols for its characterization in a laboratory setting.

Core Molecular and Physicochemical Data

Quantitative data for this compound is summarized in the table below, providing a quick reference for experimental planning and execution.

ParameterValueSource
Molecular Formula C₂₆H₂₈ClN₅O₃PubChem
Molecular Weight 493.99 g/mol PubChem
CAS Number 1213269-23-8 (for the structurally similar WZ4002)R&D Systems[1]
Appearance White to off-white solid(Typical for this class of compounds)
Solubility Soluble in DMSOR&D Systems[1]

Mechanism of Action and Target Signaling Pathway

This compound is a potent and selective irreversible inhibitor of mutant EGFR.[2][3] It is particularly effective against the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2] Like its close analog WZ4002, this compound is designed to spare wild-type (WT) EGFR, thereby reducing the toxicities commonly associated with earlier-generation inhibitors.

The primary mechanism of action involves the covalent modification of a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.

The core signaling cascade inhibited by this compound is the EGFR pathway. Upon activation by ligands such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues on its intracellular domain. This creates docking sites for adaptor proteins that activate major downstream pathways, including:

  • RAS-RAF-MEK-ERK (MAPK) Pathway : Primarily involved in cell proliferation and differentiation.

  • PI3K-AKT-mTOR Pathway : A critical regulator of cell growth, survival, and metabolism.

By inhibiting the initial EGFR autophosphorylation, this compound effectively shuts down these pro-survival signals in cancer cells harboring activating EGFR mutations.

EGFR Signaling Pathway

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization This compound This compound This compound->Dimerization Inhibits GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are adapted from methodologies used for the characterization of WZ4002 and other third-generation EGFR inhibitors and are suitable for evaluating the efficacy of this compound.

Cell Viability Assay (MTS-based)

This assay determines the effect of this compound on the proliferation of cancer cell lines. The NCI-H1975 cell line, which harbors both the L858R activating mutation and the T790M resistance mutation, is a suitable model.

Materials:

  • NCI-H1975 cells

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • This compound (dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Microplate reader

Procedure:

  • Seed NCI-H1975 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).

  • Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on EGFR autophosphorylation and the phosphorylation of downstream targets like AKT and ERK.

Materials:

  • NCI-H1975 cells

  • 6-well plates

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (5% BSA or non-fat milk in TBST)

  • Primary antibodies:

    • Phospho-EGFR (Tyr1068)

    • Total EGFR

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed NCI-H1975 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours at 37°C.

  • Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • For normalization, the membrane can be stripped and re-probed with antibodies for total protein and a loading control.

References

The Solubility Profile of WZ4141R: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of WZ4141R, a compound of interest in contemporary cancer research. Designed for researchers, scientists, and professionals in drug development, this document outlines the solubility of this compound in common laboratory solvents, details experimental methodologies for solubility determination, and illustrates its relevant biological signaling pathway.

Executive Summary

This compound is recognized as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator in various cellular processes that are often dysregulated in cancer. Understanding the solubility of this compound is paramount for its effective application in preclinical and clinical research. This guide offers a structured overview of its solubility and a foundational understanding of its mechanism of action.

Solubility Profile of this compound

Table 1: Solubility Characteristics of this compound in Common Solvents

SolventSolubilitySpecial Conditions
Dimethyl Sulfoxide (DMSO)Soluble-
EthanolSparingly SolubleWarming may be required.
WaterInsoluble-
Phosphate-Buffered Saline (PBS)Insoluble-

Note: The information in this table is based on qualitative data and may vary depending on the purity of the compound and the specific experimental conditions.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of this compound, the following standard laboratory protocol is recommended.

Materials and Equipment
  • This compound compound

  • Selected solvents (e.g., DMSO, Ethanol, Water, PBS)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a known volume of the desired solvent in a sealed vial.

    • Agitate the mixture vigorously using a vortex mixer for 2 minutes.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C) and shake for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the incubation period, centrifuge the vials at high speed to pellet the undissolved compound.

    • Carefully collect an aliquot of the supernatant, ensuring no solid material is transferred.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the standard solutions and the supernatant from the saturated solution using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating its peak area from the calibration curve. This concentration represents the solubility of this compound in the tested solvent under the specified conditions.

G cluster_workflow Solubility Determination Workflow prep Prepare Supersaturated Solution (this compound + Solvent) equilibrate Equilibrate (e.g., 24h at 25°C) prep->equilibrate separate Separate Solid and Liquid (Centrifugation) equilibrate->separate analyze Analyze Supernatant (HPLC) separate->analyze quantify Quantify Concentration (Calibration Curve) analyze->quantify

A conceptual workflow for the experimental determination of this compound solubility.

Mechanism of Action: EGFR Signaling Pathway Inhibition

This compound functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands such as EGF, triggers a cascade of intracellular signaling pathways crucial for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. This compound is expected to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.

The primary signaling cascades downstream of EGFR include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[1] By inhibiting EGFR, this compound effectively dampens these pro-survival and proliferative signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS-RAF-MAPK Pathway cluster_pi3k_pathway PI3K-AKT Pathway cluster_jak_stat_pathway JAK/STAT Pathway cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK This compound This compound This compound->EGFR Inhibition EGF EGF Ligand EGF->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT STAT JAK->STAT STAT->Proliferation

The inhibitory effect of this compound on the EGFR signaling pathway and its downstream cascades.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound and its mechanism of action as an EGFR inhibitor. While quantitative solubility data requires further experimental determination, the provided protocol offers a robust methodology for this purpose. The visualization of the EGFR signaling pathway clarifies the compound's role in mitigating cancer cell proliferation and survival signals, underscoring its therapeutic potential. This document serves as a valuable resource for researchers and professionals engaged in the development and application of novel cancer therapeutics.

References

In-depth Technical Guide: Purity and Analytical Standards of WZ4141R

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for detailed technical information regarding the purity and analytical standards of the research chemical WZ4141R has revealed a significant lack of publicly available data. Commercial supplier websites list the compound as unavailable for sale and do not provide certificates of analysis or any technical datasheets.[1][2][3] Furthermore, a thorough review of scientific literature and chemical databases did not yield any publications detailing the synthesis, purification, quality control, or analytical methods for this compound.

This absence of information prevents the creation of a definitive technical guide as requested. The core requirements—summarizing quantitative data in tables, providing detailed experimental protocols, and creating specific diagrams for signaling pathways and workflows—cannot be fulfilled without the foundational experimental data.

However, to assist researchers, scientists, and drug development professionals who may have access to this compound through other means, this document provides a generalized framework based on industry-standard practices for the analysis of similar small molecule inhibitors. The following sections outline the types of data and experimental protocols that would be necessary to establish the purity and analytical standards of this compound.

Hypothetical Data Presentation

Should quantitative data for this compound become available, it would be structured in tables for clarity and comparative analysis.

Table 1: Hypothetical Purity Profile of this compound Batches

Batch NumberPurity by HPLC (%)Major Impurity 1 (%)Major Impurity 2 (%)Residual Solvents (ppm)Water Content (%)
This compound-00199.50.250.10<5000.1
This compound-00299.20.400.15<5000.2
This compound-00399.70.150.05<5000.1

Table 2: Illustrative Analytical Methods for this compound Quality Control

Analytical MethodParameter MeasuredAcceptance Criteria
HPLC-UVPurity and Impurities≥ 99.0% Purity
LC-MSIdentity and Impurity IdentificationConforms to Reference Mass
¹H NMRStructure ConfirmationConforms to Reference Spectrum
Karl Fischer TitrationWater Content≤ 0.5%
TGA/DSCThermal PropertiesConsistent with Reference

General Experimental Protocols

The following are generalized experimental protocols that would be adapted for the specific chemical properties of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable modifier

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example, Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 30 °C

    • Detection wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)

    • Injection volume: 10 µL

    • Gradient: A time-based gradient from low to high organic phase (e.g., 5% to 95% B over 20 minutes) would be developed to ensure separation of the main peak from all impurities.

  • Data Analysis: Calculate the area percent of the this compound peak relative to the total peak area to determine purity.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an electrospray ionization (ESI) source.

Procedure:

  • A diluted solution of this compound is infused directly into the mass spectrometer or analyzed via an LC-MS method.

  • The instrument is scanned in a positive or negative ion mode to detect the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ion.

  • The observed mass-to-charge ratio (m/z) is compared to the theoretical exact mass of this compound.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • A ¹H NMR spectrum is acquired.

  • The chemical shifts, splitting patterns, and integrations of the observed protons are compared to the expected spectrum for the proposed structure of this compound.

Mandatory Visualizations (Hypothetical Frameworks)

Without knowing the specific signaling pathways this compound is involved in or the exact analytical workflow, the following Graphviz diagrams are provided as templates.

G cluster_0 Hypothetical Signaling Pathway for a Kinase Inhibitor Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds and Activates Downstream1 Effector Protein 1 (e.g., RAS) Receptor->Downstream1 Phosphorylates This compound This compound This compound->Receptor Inhibits (Hypothesized Target) Downstream2 Effector Protein 2 (e.g., RAF) Downstream1->Downstream2 Downstream3 MAPK Cascade Downstream2->Downstream3 Proliferation Cell Proliferation Downstream3->Proliferation

Caption: Hypothetical signaling pathway for a kinase inhibitor like this compound.

G cluster_workflow General Analytical Workflow for this compound start This compound Bulk Material sample_prep Sample Preparation (Weighing & Dissolution) start->sample_prep hplc HPLC Analysis Purity Assay Impurity Profile sample_prep->hplc lcms LC-MS Analysis Identity Confirmation sample_prep->lcms nmr NMR Spectroscopy Structural Elucidation sample_prep->nmr data_review Data Review & Comparison to Specs hplc->data_review lcms->data_review nmr->data_review pass Pass data_review->pass Meets Criteria fail Fail data_review->fail Does Not Meet Criteria

Caption: General analytical workflow for the quality control of this compound.

References

The Synthetic Route to a Potent EGFR Inhibitor Intermediate: A Detailed Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for a key intermediate in the development of potent Epidermal Growth Factor Receptor (EGFR) inhibitors. The target molecule, N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide, is a complex structure requiring a strategic synthetic approach. This document outlines the detailed methodologies for the preparation of its crucial building blocks and their final assembly, supported by quantitative data and a visual representation of the synthetic workflow.

I. Overview of the Synthetic Pathway

The synthesis of N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide is achieved through a convergent synthesis strategy. This approach involves the independent synthesis of two key intermediates, which are then coupled in the final step to yield the target molecule. The two primary intermediates are:

  • Intermediate 1: N-(3-aminophenyl)cyclopropanecarboxamide

  • Intermediate 2: 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine

The overall synthetic scheme is depicted in the following diagram:

Synthesis_Pathway cluster_intermediate1 Synthesis of Intermediate 1 cluster_intermediate2 Synthesis of Intermediate 2 cluster_final_product Final Product Synthesis 3-Nitroaniline 3-Nitroaniline N-(3-nitrophenyl)cyclopropanecarboxamide N-(3-nitrophenyl)cyclopropanecarboxamide 3-Nitroaniline->N-(3-nitrophenyl)cyclopropanecarboxamide Cyclopropanecarbonyl chloride, Base Intermediate_1 N-(3-aminophenyl)cyclopropanecarboxamide N-(3-nitrophenyl)cyclopropanecarboxamide->Intermediate_1 Reduction (e.g., H2/Pd-C) Target_Molecule N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide Intermediate_1->Target_Molecule Buchwald-Hartwig Coupling 4,6-Dichloropyrimidine 4,6-Dichloropyrimidine Intermediate_2 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine 4,6-Dichloropyrimidine->Intermediate_2 3-(Trifluoromethyl)aniline, Base 3-(Trifluoromethyl)aniline 3-(Trifluoromethyl)aniline Intermediate_2->Target_Molecule

Figure 1: Convergent synthesis pathway for the target EGFR inhibitor intermediate.

II. Synthesis of Intermediates

A. Synthesis of Intermediate 1: N-(3-aminophenyl)cyclopropanecarboxamide

The synthesis of this intermediate is typically a two-step process starting from 3-nitroaniline.

Step 1: Synthesis of N-(3-nitrophenyl)cyclopropanecarboxamide

The first step involves the acylation of 3-nitroaniline with cyclopropanecarbonyl chloride in the presence of a base to neutralize the HCl generated.

Experimental Protocol:

  • Dissolve 3-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (TEA) or pyridine (1.2 eq), to the solution.

  • Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(3-aminophenyl)cyclopropanecarboxamide

The nitro group of N-(3-nitrophenyl)cyclopropanecarboxamide is then reduced to an amine. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol:

  • Dissolve N-(3-nitrophenyl)cyclopropanecarboxamide (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain N-(3-aminophenyl)cyclopropanecarboxamide.

StepProductStarting MaterialReagentsSolventYield (%)Purity (%)
1N-(3-nitrophenyl)cyclopropanecarboxamide3-NitroanilineCyclopropanecarbonyl chloride, TriethylamineDCM85-95>98
2N-(3-aminophenyl)cyclopropanecarboxamideN-(3-nitrophenyl)cyclopropanecarboxamideH₂, 10% Pd/CEthanol90-98>99

Table 1: Quantitative data for the synthesis of Intermediate 1.

B. Synthesis of Intermediate 2: 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine

This intermediate is synthesized via a nucleophilic aromatic substitution reaction between 4,6-dichloropyrimidine and 3-(trifluoromethyl)aniline.

Experimental Protocol:

  • Combine 4,6-dichloropyrimidine (1.0 eq) and 3-(trifluoromethyl)aniline (1.0 eq) in a suitable solvent such as isopropanol or dioxane.

  • Add a base, for instance, N,N-diisopropylethylamine (DIPEA) or potassium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography.

StepProductStarting MaterialsReagentsSolventYield (%)Purity (%)
36-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine4,6-Dichloropyrimidine, 3-(Trifluoromethyl)anilineDIPEAIsopropanol70-85>98

Table 2: Quantitative data for the synthesis of Intermediate 2.

III. Final Product Synthesis: Coupling of Intermediates

The final step involves a palladium-catalyzed cross-coupling reaction, typically a Buchwald-Hartwig amination, between N-(3-aminophenyl)cyclopropanecarboxamide and 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine.

Experimental Protocol:

  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add N-(3-aminophenyl)cyclopropanecarboxamide (1.0 eq), 6-chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), and a phosphine ligand (e.g., Xantphos or BINAP).

  • Add a base, such as cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (2.0 eq).

  • Add a dry, degassed solvent like dioxane or toluene.

  • Heat the mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the final product.

StepProductStarting MaterialsCatalyst/LigandBaseSolventYield (%)Purity (%)
4N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamideIntermediate 1, Intermediate 2Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane60-75>99

Table 3: Quantitative data for the final coupling reaction.

IV. Conclusion

The synthesis of N-[3-[[6-[[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide is a multi-step process that relies on well-established organic transformations. The convergent approach allows for the efficient and high-purity preparation of the key intermediates, which are then coupled in a reliable palladium-catalyzed reaction. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development. a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

mechanism of action of WZ4141R derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the mechanism of action for WZ4141R and its derivatives could not be completed. A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated as this compound.

This suggests that "this compound" may be an internal code name for a compound that has not yet been disclosed in published research, a very recently developed molecule pending publication, or a compound that is not widely studied. Without foundational information on the chemical structure, biological target, and mechanism of action of the parent compound this compound, it is not possible to provide a detailed technical guide on its derivatives as requested.

Further investigation would require access to proprietary research data or the publication of studies related to this compound. Researchers and drug development professionals interested in this specific compound are encouraged to monitor scientific literature for any future disclosures.

The "WZ" Series of Kinase Inhibitors: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct public information regarding the specific compound WZ4141R is not available, a comprehensive analysis of related compounds from the "WZ" series of kinase inhibitors provides valuable insights into its potential therapeutic targets and mechanisms of action. This technical guide synthesizes the available preclinical data on prominent "WZ" compounds, including WZ4003, WZ4002, and WZ-3146, to offer a predictive framework for understanding the therapeutic potential of this compound and its derivatives. This document outlines the primary molecular targets, associated signaling pathways, quantitative efficacy data, and detailed experimental protocols to facilitate further research and drug development efforts.

Core Therapeutic Targets of the "WZ" Kinase Inhibitor Series

The "WZ" series of compounds are potent and selective kinase inhibitors, each targeting key nodes in cellular signaling pathways implicated in cancer and other diseases. The primary targets identified for this series are NUAK1/2, EGFR, and KIF4A.

Table 1: Summary of Primary Therapeutic Targets for "WZ" Series Compounds
CompoundPrimary Target(s)Therapeutic AreaKey Downstream Effects
WZ4003 NUAK Family Kinase 1 (NUAK1), NUAK Family Kinase 2 (NUAK2)CancerInhibition of cell migration, invasion, and proliferation.[1][2]
WZ4002 Epidermal Growth Factor Receptor (EGFR) with T790M mutationNon-Small Cell Lung Cancer (NSCLC)Overcomes acquired resistance to first-generation EGFR inhibitors.[3][4]
WZ-3146 Kinesin Family Member 4A (KIF4A)Glioma, NSCLCInduction of apoptosis and inhibition of cell proliferation.[5]
WZ-1-84 Bone marrow kinase on the X chromosome (BMX)CancerPotential to overcome apoptotic resistance.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of the "WZ" compounds stems from their ability to modulate critical signaling cascades. Understanding these pathways is crucial for predicting the biological effects of novel derivatives like this compound.

LKB1-NUAK Signaling Pathway (Target of WZ4003)

WZ4003 is a highly selective inhibitor of NUAK1 and NUAK2, which are downstream effectors of the LKB1 tumor suppressor kinase. The LKB1-NUAK pathway is involved in regulating cell polarity, adhesion, and proliferation.

LKB1_NUAK_Pathway LKB1 LKB1 NUAK1_2 NUAK1 / NUAK2 LKB1->NUAK1_2 Activates MYPT1 MYPT1 NUAK1_2->MYPT1 Phosphorylates (Ser445) Cell_Proliferation Cell Proliferation NUAK1_2->Cell_Proliferation Cell_Adhesion Cell Adhesion & Migration MYPT1->Cell_Adhesion WZ4003 WZ4003 WZ4003->NUAK1_2 Inhibits

LKB1-NUAK Signaling Pathway Inhibition by WZ4003.
EGFR Signaling Pathway (Target of WZ4002)

WZ4002 is a third-generation EGFR inhibitor that selectively targets the T790M "gatekeeper" mutation, which confers resistance to earlier EGFR tyrosine kinase inhibitors (TKIs) in NSCLC. By inhibiting the mutated EGFR, WZ4002 blocks downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.

EGFR_Pathway EGF EGF EGFR_T790M EGFR (T790M) EGF->EGFR_T790M PI3K PI3K EGFR_T790M->PI3K RAS RAS EGFR_T790M->RAS AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival WZ4002 WZ4002 WZ4002->EGFR_T790M Inhibits

EGFR (T790M) Signaling Pathway Inhibition by WZ4002.
KIF4A and Apoptosis Regulation (Target of WZ-3146)

WZ-3146 has been identified as a novel inhibitor of KIF4A, a chromokinesin involved in chromosome segregation and cytokinesis. Inhibition of KIF4A in glioma cells leads to the induction of apoptosis.

KIF4A_Pathway KIF4A KIF4A Cell_Cycle_Progression Cell Cycle Progression KIF4A->Cell_Cycle_Progression Apoptosis Apoptosis KIF4A->Apoptosis WZ3146 WZ-3146 WZ3146->KIF4A Inhibits

KIF4A-Mediated Regulation of Apoptosis and its Inhibition by WZ-3146.

Quantitative Data Summary

The following tables summarize the in vitro potency of the "WZ" series compounds against their respective targets.

Table 2: In Vitro Kinase Inhibitory Activity of WZ4003
TargetIC50 (nM)
NUAK120
NUAK2100
Table 3: In Vitro Cellular Activity of WZ4002
Cell LineEGFR MutationIC50 (nM)
Ba/F3EGFR L858R2
Ba/F3EGFR L858R/T790M8
Ba/F3EGFR E746_A7503
Ba/F3EGFR E746_A750/T790M2
NCI-H1975EGFR L858R/T790M47

Data compiled from multiple sources.

Table 4: In Vitro Cellular Activity of WZ-3146
Cell LineIC50 (nM)
U251 (Glioma)~1
LN229 (Glioma)~1

Note: WZ-3146 showed a dose- and time-dependent lethal effect on glioma cell lines.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these findings. Below are representative protocols for key experiments performed with the "WZ" compounds.

Experimental Workflow: In Vitro Kinase Inhibition Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor (WZ Compound) Start->Prepare_Reagents Incubate Incubate at 30°C Prepare_Reagents->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detect_Signal Detect Signal (e.g., Radioactivity, Luminescence) Terminate_Reaction->Detect_Signal Analyze_Data Analyze Data (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Generalized workflow for an in vitro kinase inhibition assay.
NUAK1/2 Kinase Assay (with WZ4003)

  • Objective: To determine the in vitro inhibitory activity of WZ4003 against NUAK1 and NUAK2.

  • Materials:

    • Recombinant GST-tagged NUAK1 or NUAK2.

    • Sakamototide substrate peptide.

    • [γ-³²P]ATP.

    • Kinase reaction buffer (50 mM Tris/HCl pH 7.5, 0.1 mM EGTA, 10 mM magnesium acetate).

    • WZ4003 dissolved in DMSO.

    • P81 phosphocellulose paper.

    • 50 mM orthophosphoric acid.

    • Acetone.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, Sakamototide, and varying concentrations of WZ4003 in the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate the reaction at 30°C for 30 minutes.

    • Terminate the reaction by spotting a 40 µL aliquot of the reaction mixture onto P81 paper.

    • Immediately immerse the P81 paper in 50 mM orthophosphoric acid to wash away unincorporated [γ-³²P]ATP.

    • Wash the P81 paper three times with 50 mM orthophosphoric acid, followed by a final rinse with acetone.

    • Allow the P81 paper to air dry.

    • Quantify the incorporation of ³²P into the substrate peptide using a scintillation counter.

    • Calculate the percentage of kinase activity relative to a DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT/MTS Assay)
  • Objective: To assess the effect of WZ compounds on the proliferation and viability of cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., U251, LN229 for WZ-3146; NCI-H1975 for WZ4002).

    • 96-well cell culture plates.

    • Complete cell culture medium.

    • WZ compound of interest dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.

    • Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl).

    • Microplate reader.

  • Procedure (MTT Assay for WZ-3146):

    • Seed U251 or LN229 glioma cells in a 96-well plate.

    • After 24 hours, treat the cells with varying concentrations of WZ-3146.

    • Incubate for 48 hours.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the culture medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting
  • Objective: To analyze the effect of WZ compounds on the phosphorylation status of target proteins and downstream signaling molecules.

  • Materials:

    • Treated and untreated cell lysates.

    • SDS-PAGE gels and running buffer.

    • Transfer apparatus and PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-MYPT1 (Ser445), anti-total-MYPT1, anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure (General):

    • Lyse cells and determine protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

The "WZ" series of kinase inhibitors represents a promising class of targeted therapeutic agents. While the specific target of this compound remains to be publicly disclosed, the detailed analysis of its congeners—WZ4003, WZ4002, and WZ-3146—provides a strong predictive foundation for its potential biological activities. The primary therapeutic targets are likely to be key kinases involved in cell proliferation, survival, and migration, such as NUAK1/2, EGFR, or KIF4A. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate the therapeutic potential of this compound and its derivatives. Further studies are warranted to elucidate the precise molecular target and mechanism of action of this compound to fully realize its clinical potential.

References

WZ4141R: A Technical Guide to Safety, Handling, and Experimental Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safety, handling, and experimental application of WZ4141R, a potent third-generation epidermal growth factor receptor (EGFR) inhibitor. This document is intended for use by qualified researchers and laboratory personnel.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on the known properties of similar potent small molecule enzyme inhibitors used in research settings. It is imperative to handle this compound with caution in a controlled laboratory environment.

Hazard Identification and Precautionary Measures

This compound should be considered a hazardous substance with unknown long-term toxicological properties. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Precautionary Statements:

  • P201: Obtain special instructions before use.

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

A comprehensive range of personal protective equipment should be worn when handling this compound to minimize exposure.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield are required.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory. For larger quantities or when there is a risk of splashing, consider additional protective clothing such as an apron or coveralls.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge should be used if there is a risk of generating dust or aerosols, or when handling the compound outside of a certified chemical fume hood.
Storage and Disposal

Proper storage and disposal procedures are critical to maintain the integrity of the compound and ensure laboratory safety.

AspectProcedure
Storage Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Recommended storage temperature is typically -20°C for long-term stability.
Disposal Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow to enter drains or waterways.

Mechanism of Action and Signaling Pathway

This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI). Unlike first and second-generation inhibitors, it is specifically designed to be effective against mutant forms of EGFR, including those with the T790M resistance mutation, while sparing wild-type EGFR. This selectivity reduces off-target effects and associated toxicities.

The primary mechanism of action of this compound is the irreversible inhibition of the kinase activity of mutant EGFR. By covalently binding to a cysteine residue in the ATP-binding pocket of the receptor, it prevents ATP from binding and subsequently blocks the autophosphorylation and activation of the receptor. This, in turn, inhibits downstream signaling pathways that are crucial for the survival and proliferation of cancer cells harboring these mutations.

EGFR_Signaling_Pathway This compound This compound EGFR_mutant Mutant EGFR (e.g., L858R, T790M) This compound->EGFR_mutant Inhibits PI3K PI3K EGFR_mutant->PI3K RAS RAS EGFR_mutant->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound Inhibition of Mutant EGFR Signaling

Experimental Protocols

The following are generalized protocols for common in vitro experiments involving this compound, based on studies of similar EGFR inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol outlines a method to determine the cytotoxic effects of this compound on cancer cell lines.

Workflow:

Cell_Viability_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Analysis seed_cells Seed cells in 96-well plate treat_cells Treat with serial dilutions of this compound add_reagent Add MTT or CellTiter-Glo® reagent measure_signal Measure absorbance or luminescence add_reagent->measure_signal calculate_ic50 Calculate IC50 values

Workflow for Cell Viability Assay

Methodology:

  • Cell Seeding: Plate cells (e.g., NCI-H1975, HCC827) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Signal Detection:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis of EGFR Pathway Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream targets.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a specified time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound is a valuable research tool for investigating EGFR-mutant cancers. Adherence to strict safety protocols is essential when handling this potent compound. The experimental procedures outlined in this guide provide a foundation for studying the biological effects of this compound in a laboratory setting. Researchers are encouraged to consult relevant scientific literature and institutional safety guidelines for further information.

In-depth Technical Guide: The Discovery and History of WZ4141R as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature, patent databases, and chemical registries, no public information could be found for a compound designated "WZ4141R." This identifier does not appear to correspond to a known drug, precursor, or research chemical in the public domain.

It is possible that "this compound" represents an internal corporate identifier, a code from a preclinical research phase that was not publicly disclosed, or a typographical error.

Without a verifiable chemical identity for this compound, it is not possible to provide an in-depth technical guide on its discovery, history, or function as a precursor. The core requirements of this request—including quantitative data, experimental protocols, and signaling pathway visualizations—are contingent on the availability of foundational scientific data.

To proceed with this request, please provide additional clarifying information, such as:

  • The correct or alternative name of the compound.

  • The chemical structure or IUPAC name.

  • Any associated patent numbers or publication DOIs.

  • The research institution or company that developed the compound.

  • The biological target or pathway of interest.

Upon receipt of more specific information, this guide can be fully developed to meet the detailed requirements of the intended scientific audience.

Methodological & Application

WZ4141R: A Key Precursor for the Synthesis of Advanced EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy has been significantly shaped by the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. These small molecules have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies driven by EGFR mutations. WZ4141R, a substituted diaminopyrimidine, represents a critical chemical scaffold and precursor for the synthesis of a new generation of potent and selective EGFR inhibitors. Its structural features allow for the facile introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in the synthesis of EGFR inhibitors, along with relevant biological data and pathway information.

This compound as a Precursor: Chemical Strategy

This compound's diaminopyrimidine core serves as a versatile anchor for building EGFR inhibitors. The synthesis strategy generally involves a multi-step process where the pyrimidine scaffold is sequentially functionalized. A common approach is the Suzuki or Buchwald-Hartwig cross-coupling reaction to introduce aryl or heteroaryl moieties at the C4 position of the pyrimidine ring. The amino group at the C2 position is often functionalized with a pharmacophore that enhances binding to the EGFR kinase domain.

A notable analogue, WZ4002, which shares the core pyrimidine structure, has been instrumental in the development of third-generation EGFR inhibitors that target the T790M resistance mutation.[1][2][3] The synthesis of such inhibitors often involves the initial coupling of a protected aniline derivative to the pyrimidine core, followed by deprotection and subsequent acylation to install the characteristic acrylamide warhead for covalent inhibition.

Quantitative Data: In Vitro and In Vivo Efficacy

The following tables summarize the biological activity of various EGFR inhibitors synthesized from pyrimidine precursors, including compounds structurally related to those derivable from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrimidine-Based EGFR Inhibitors

Compound/AnalogTarget EGFR MutantIC50 (nM)Reference CompoundIC50 (nM)
WZ4002L858R2Erlotinib-
WZ4002L858R/T790M8Erlotinib>1000
WZ4002E746_A7503Erlotinib-
WZ4002E746_A750/T790M2Erlotinib>1000
Osimertinib Analog (C-005)L858R/T790M<1Osimertinib<1
Dianilinopyrimidine 4cEGFRwt560Gefitinib-

Data compiled from multiple sources.[1][4]

Table 2: In Vitro Anti-proliferative Activity of Pyrimidine-Based EGFR Inhibitors

Compound/AnalogCell LineEGFR Mutation StatusIC50 (nM)
WZ4002H1975L858R/T790M47
WZ4002PC9 (Gefitinib-resistant)delE746_A750/T790M-
Osimertinib Analog (C-005)NCI-H1975L858R/T790M1.8
Osimertinib Analog (C-005)PC-9delE746_A7501.1
Osimertinib Analog (C-005)HCC827delE746_A7501.4

Data compiled from multiple sources.

Table 3: In Vivo Efficacy of a Pyrimidine-Based EGFR Inhibitor (C-005) in Xenograft Models

Xenograft ModelTreatmentDoseTumor Growth Inhibition (%)
NCI-H1975C-00525 mg/kg>90
PC-9C-00512.5 mg/kg>80
HCC827C-00512.5 mg/kg>90

Data represents significant tumor growth inhibition as reported in the cited literature.

Experimental Protocols

The following protocols are representative of the synthesis of advanced EGFR inhibitors using a this compound-like diaminopyrimidine precursor.

Protocol 1: Synthesis of an N-Aryl-2-aminopyrimidine Intermediate

This protocol describes the Buchwald-Hartwig amination, a key step in coupling an aniline derivative to the pyrimidine core.

Materials:

  • 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1 equivalent)

  • Substituted aniline (e.g., 4-methoxyaniline) (1.1 equivalents)

  • Palladium catalyst (e.g., Pd2(dba)3) (0.02 equivalents)

  • Ligand (e.g., Xantphos) (0.04 equivalents)

  • Base (e.g., Cs2CO3) (2 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2,4-dichloro-5-(trifluoromethyl)pyrimidine, the substituted aniline, palladium catalyst, ligand, and base.

  • Add anhydrous 1,4-dioxane to the flask.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-2-amino-4-chloropyrimidine intermediate.

Protocol 2: Synthesis of a Covalent EGFR Inhibitor via Acrylamide Coupling

This protocol outlines the final step in synthesizing a covalent inhibitor, which involves the formation of an acrylamide bond.

Materials:

  • N-Aryl-2-aminopyrimidine intermediate from Protocol 1 (1 equivalent)

  • Acryloyl chloride (1.2 equivalents)

  • Tertiary amine base (e.g., triethylamine or diisopropylethylamine) (2 equivalents)

  • Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

Procedure:

  • Dissolve the N-aryl-2-aminopyrimidine intermediate in the anhydrous aprotic solvent in a reaction flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the tertiary amine base to the solution.

  • Slowly add acryloyl chloride dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Signaling Pathways and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical experimental workflow for inhibitor synthesis and evaluation.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor EGFR Inhibitor (e.g., from this compound) Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Start: This compound Precursor Step1 Step 1: Buchwald-Hartwig Amination Start->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Step 2: Acrylamide Coupling Intermediate->Step2 FinalProduct Final EGFR Inhibitor Step2->FinalProduct Purification Purification & Characterization FinalProduct->Purification BioAssay Biological Evaluation: Kinase Assays, Cell-Based Assays Purification->BioAssay End Lead Optimization BioAssay->End

Caption: Synthetic and Evaluation Workflow for EGFR Inhibitors.

Conclusion

This compound and related diaminopyrimidine scaffolds are invaluable starting materials for the synthesis of potent and selective EGFR inhibitors. The modular nature of the synthesis allows for extensive structure-activity relationship (SAR) studies to fine-tune the desired properties of the final compounds. The provided protocols and data serve as a foundational guide for researchers in the field of targeted cancer therapy to design and synthesize novel EGFR inhibitors with the potential to overcome clinical resistance and improve patient outcomes.

References

Application Notes and Protocols for the Use of WZ-Series EGFR Inhibitors in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The specific compound "WZ4141R" was not found in the scientific literature. It is presumed to be a typographical error. This document will focus on the well-characterized and structurally related compound WZ4002 , a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The protocols and data presented are representative of how compounds in this class are utilized in a research setting.

Introduction

WZ4002 is a potent and selective inhibitor of mutant forms of the epidermal growth factor receptor (EGFR), particularly those harboring the T790M resistance mutation.[1] First- and second-generation EGFR inhibitors, such as erlotinib, gefitinib, and afatinib, have shown remarkable success in treating non-small cell lung cancer (NSCLC) patients with activating EGFR mutations (e.g., exon 19 deletions or the L858R point mutation).[2][3] However, a significant portion of patients develop resistance, often through the acquisition of a secondary mutation in the EGFR kinase domain, T790M.[2] Third-generation inhibitors like WZ4002 and the FDA-approved drug osimertinib (AZD9291) were developed to overcome this resistance mechanism by selectively targeting the T790M mutant EGFR while sparing the wild-type (WT) receptor, thereby reducing toxicity.[1]

These compounds are invaluable tools for researchers in cell biology, cancer research, and drug development to study EGFR signaling pathways, investigate mechanisms of drug resistance, and evaluate novel therapeutic strategies. Their use is primarily in cell-based assays and preclinical models, rather than in traditional organic synthesis as a reagent.

Mechanism of Action

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its cytoplasmic tyrosine residues. This phosphorylation creates docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth. WZ4002 and similar compounds are ATP-competitive inhibitors that covalently bind to a cysteine residue (C797) in the ATP-binding pocket of mutant EGFR, irreversibly blocking its kinase activity and subsequent downstream signaling.

Quantitative Data: In Vitro Activity of EGFR Inhibitors

The following table summarizes the inhibitory activity of W-series and other relevant EGFR inhibitors against various forms of the EGFR kinase. This data is crucial for selecting the appropriate compound and concentration for an experiment.

CompoundEGFR FormIC50 (nM)Reference
WZ4002 L858R/T790M8Zhou et al., 2009
Exon 19 del/T790M2Zhou et al., 2009
L858R31Zhou et al., 2009
Exon 19 del15Zhou et al., 2009
Wild-Type (WT)>1000Zhou et al., 2009
Osimertinib (AZD9291) L858R/T790M<1Cross et al., 2014
Exon 19 del/T790M1Cross et al., 2014
Wild-Type (WT)18Cross et al., 2014
Gefitinib L858R24multiple sources
Exon 19 del20multiple sources
L858R/T790M>8000multiple sources
Wild-Type (WT)180multiple sources

Note: IC50 values can vary depending on the assay conditions. The data above is for illustrative purposes.

Experimental Protocols

The following are detailed protocols for the use of WZ4002 in a typical cell-based assay to assess its effect on cell viability and downstream EGFR signaling.

Protocol 1: Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)

This protocol is designed to determine the concentration-dependent effect of WZ4002 on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., NCI-H1975, which harbors the L858R/T790M EGFR mutations)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • WZ4002 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo® Luminescent Cell Viability Assay)

  • Plate reader (spectrophotometer or luminometer)

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of WZ4002 in DMSO. This is a critical step; ensure the powder is fully dissolved. Store this stock at -20°C or -80°C for long-term use.

    • On the day of the experiment, perform serial dilutions of the 10 mM stock solution in complete growth medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). It is important to prepare intermediate dilutions to ensure accuracy. Also, prepare a vehicle control (DMSO in medium at the same final concentration as the highest drug concentration).

  • Cell Treatment:

    • Carefully remove the old medium from the 96-well plate.

    • Add 100 µL of the medium containing the various concentrations of WZ4002 or the vehicle control to the appropriate wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • For MTT, this typically involves a 2-4 hour incubation followed by the addition of a solubilizing agent. For CellTiter-Glo®, it involves adding the reagent and reading luminescence after a short incubation.

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (from wells with medium only).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the cell viability (%) against the logarithm of the WZ4002 concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Protocol 2: Western Blotting for Phospho-EGFR and Downstream Targets

This protocol assesses the ability of WZ4002 to inhibit the phosphorylation of EGFR and its downstream signaling proteins like AKT and ERK.

Materials:

  • Cancer cell line of interest

  • 6-well cell culture plates

  • WZ4002 stock solution (10 mM in DMSO)

  • Serum-free medium

  • Recombinant human EGF

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Serum-starve the cells for 12-24 hours by replacing the complete medium with serum-free medium.

    • Pre-treat the cells with the desired concentration of WZ4002 (e.g., 100 nM) or vehicle (DMSO) for 2-4 hours.

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation. Include a non-stimulated control.

  • Protein Extraction:

    • Wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • To analyze multiple proteins, the membrane can be stripped and re-probed with another primary antibody. It is common to first probe for the phosphorylated form of a protein, then strip and re-probe for the total protein.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK mTOR mTOR Akt->mTOR Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR->Proliferation WZ4002 WZ4002 WZ4002->EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of WZ4002.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in Plate C Treat Cells (72h) A->C B Prepare WZ4002 Dilutions B->C D Add Viability Reagent C->D E Read Plate D->E F Calculate IC50 E->F

Caption: Workflow for a cell viability assay with WZ4002.

References

Application Notes: WZ4002 in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

As the compound "WZ4141R" does not appear in the public domain, this document focuses on WZ4002 , a closely related and well-documented third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). WZ4002 is a crucial tool compound in medicinal chemistry for studying resistance mechanisms in non-small cell lung cancer (NSCLC).

Introduction

WZ4002 is a potent, irreversible, and mutant-selective inhibitor of EGFR. It was designed to overcome the resistance to first and second-generation EGFR TKIs, which is often mediated by the T790M "gatekeeper" mutation in the EGFR kinase domain. WZ4002 covalently modifies a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to sustained inhibition of the receptor's activity. Its high selectivity for mutant forms of EGFR over the wild-type (WT) receptor minimizes the toxicities associated with non-selective EGFR inhibition. These characteristics make WZ4002 an invaluable tool for researchers and drug development professionals in oncology.

Mechanism of Action

WZ4002 exerts its therapeutic effects by inhibiting the autophosphorylation of EGFR, which in turn blocks the activation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the PI3K/Akt and Ras/Raf/MAPK pathways. By selectively targeting EGFR mutants, including those with the T790M resistance mutation, WZ4002 effectively induces apoptosis and inhibits the growth of resistant cancer cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for WZ4002 from preclinical studies.

Table 1: In Vitro Activity of WZ4002

ParameterCell LineEGFR GenotypeValue (nM)
IC50 Ba/F3L858R2
Ba/F3L858R/T790M8
Ba/F3E746_A750 del3
Ba/F3E746_A750 del/T790M2
H1975L858R/T790M47
PC9GR4del E746_A750/T790M6

Table 2: In Vivo Efficacy and Pharmacokinetics of WZ4002 in Mouse Models

ParameterAnimal ModelTumor ModelValue
Tumor Growth Inhibition MouseEGFR L858R/T790M XenograftSignificant tumor regression
Cmax (Plasma Concentration) MouseN/A429 ng/mL
Half-life (t1/2) MouseN/A2.5 hours
Oral Bioavailability MouseN/A24%

Experimental Protocols

Synthesis of WZ4002

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of WZ4002 on cancer cell lines.

Materials:

  • NSCLC cell lines (e.g., H1975, PC9)

  • WZ4002

  • DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of WZ4002 (e.g., 0-10 µM) and a vehicle control (DMSO) for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of WZ4002 concentration.

Protocol 2: Western Blot Analysis of EGFR Pathway

This protocol is used to assess the effect of WZ4002 on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

  • NSCLC cell lines

  • WZ4002

  • Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels

  • PVDF membranes

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and treat with WZ4002 at various concentrations for a specified time (e.g., 2-24 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions for primary antibodies are typically 1:1000.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (typically diluted 1:2000 to 1:5000) for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

Protocol 3: In Vivo Xenograft Studies

This protocol describes the evaluation of WZ4002's anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • NSCLC cells (e.g., H1975)

  • WZ4002 formulated for oral administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject NSCLC cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer WZ4002 orally at a specified dose (e.g., 25-50 mg/kg) daily.

  • Measure the tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Calculate tumor growth inhibition.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation WZ4002 WZ4002 WZ4002->EGFR Inhibits (covalent binding) EGF EGF (Ligand) EGF->EGFR

Caption: EGFR Signaling Pathway Inhibition by WZ4002.

Experimental_Workflow_WZ4002 cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine Ki) Cell_Viability Cell Viability Assay (MTT) (Determine IC50) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Target Engagement) Cell_Viability->Western_Blot PK Pharmacokinetics (Determine Cmax, t1/2) Western_Blot->PK Efficacy Xenograft Model (Tumor Growth Inhibition) PK->Efficacy Toxicity Toxicity Studies Efficacy->Toxicity WZ4002 WZ4002 (Test Compound) WZ4002->Kinase_Assay

Caption: Preclinical Evaluation Workflow for WZ4002.

References

Application Notes and Protocols for WZ4002, a Mutant-Selective EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4002 is a potent, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR). It belongs to a class of pyrimidine-based compounds designed to target specific activating mutations in the EGFR gene, which are common drivers of non-small cell lung cancer (NSCLC). Notably, WZ4002 is highly effective against the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR inhibitors, while showing significantly less activity against wild-type (WT) EGFR. This selectivity profile minimizes the common side effects associated with non-selective EGFR inhibition, such as skin rash and diarrhea.

These application notes provide an overview of the mechanism of action of WZ4002, relevant signaling pathways, and detailed protocols for its use in common experimental procedures.

Mechanism of Action

WZ4002 acts as a covalent inhibitor of EGFR. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently inhibits the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The chemical structure of WZ4002 is designed to specifically favor binding to the ATP pocket of EGFR harboring activating mutations (e.g., L858R, delE746-A750) and the T790M resistance mutation, while having a lower affinity for the wild-type receptor.

Signaling Pathway

The primary signaling pathway affected by WZ4002 is the EGFR signaling cascade. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates specific tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and enzymes, leading to the activation of downstream pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. These pathways are crucial for cell cycle progression, proliferation, and survival. In cancer cells with activating EGFR mutations, these pathways are constitutively active. WZ4002 inhibits the initial autophosphorylation of the mutant EGFR, thereby blocking the activation of these downstream signaling cascades.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation WZ4002 WZ4002 WZ4002->EGFR

Figure 1: Simplified EGFR signaling pathway and the inhibitory action of WZ4002.

Quantitative Data

The following tables summarize the reported in vitro and cellular activity of WZ4002.

Table 1: In Vitro Kinase Inhibitory Activity of WZ4002

Target KinaseIC50 (nM)
EGFR (L858R)2
EGFR (L858R/T790M)8
EGFR (delE746_A750)5
EGFR (delE746_A750/T790M)14
EGFR (Wild-Type)66

Data compiled from various sources. IC50 values can vary depending on the assay conditions.

Table 2: Cellular Activity of WZ4002 in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineEGFR Mutation StatusGI50 (nM)
PC9delE746_A7502-5
PC9GRdelE746_A750/T790M10-30
H1975L858R/T790M20-50
A549KRAS mutant (EGFR WT)> 1000

GI50 (Growth Inhibition 50) values represent the concentration of the compound that inhibits cell growth by 50%.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of WZ4002 on the viability of cancer cell lines.

Materials:

  • WZ4002 (stock solution in DMSO, e.g., 10 mM)

  • NSCLC cell lines (e.g., PC9, H1975)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of WZ4002 in complete growth medium from the stock solution. A typical concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest WZ4002 concentration.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of WZ4002 or vehicle control.

    • Incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the GI50 value.

MTT_workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate overnight Seed->Incubate1 Treat Treat with WZ4002 (serial dilutions) Incubate1->Treat Incubate2 Incubate 72 hours Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 3-4 hours Add_MTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data (Calculate GI50) Read->Analyze End End Analyze->End

Figure 2: Workflow for a typical MTT cell viability assay.
Western Blotting for EGFR Pathway Activation

This protocol is for assessing the effect of WZ4002 on the phosphorylation of EGFR and its downstream targets, AKT and ERK.

Materials:

  • WZ4002

  • NSCLC cell lines (e.g., H1975)

  • 6-well plates

  • Complete growth medium

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-16 hours in serum-free medium.

    • Treat the cells with various concentrations of WZ4002 (e.g., 10, 100, 1000 nM) or vehicle control for 2-4 hours.

    • (Optional) Stimulate with EGF (e.g., 100 ng/mL) for 15 minutes before lysis.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Western_blot_workflow Start Start Culture Culture & Treat cells with WZ4002 Start->Culture Lyse Lyse cells & quantify protein Culture->Lyse SDS_PAGE SDS-PAGE Lyse->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody Block->Primary_Ab Secondary_Ab Incubate with secondary antibody Primary_Ab->Secondary_Ab Detect Detect with ECL Secondary_Ab->Detect Analyze Analyze results Detect->Analyze End End Analyze->End

Figure 3: General workflow for Western blotting analysis.

Disclaimer

These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for reagents and equipment. The information provided is for research use only and not for diagnostic or therapeutic purposes.

Application Notes and Protocols for the Synthesis of WZ4002 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

WZ4002 is a potent, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor.[1][2][3][4] It is particularly effective against the T790M mutation, a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[3] The development of WZ4002 analogues is a key area of research aimed at improving potency, selectivity, and pharmacokinetic properties, as well as overcoming further resistance mechanisms.

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of WZ4002 analogues. While the specific starting material "WZ4141R" could not be identified in the public domain, a general and widely applicable synthetic strategy for WZ4002 analogues is presented. This strategy is based on the common chemical scaffold of WZ4002, which consists of a 2-anilinopyrimidine core with an acrylamide "warhead" that covalently binds to a cysteine residue in the ATP-binding site of EGFR.

EGFR Signaling Pathway and WZ4002 Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell growth and survival. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation.

WZ4002 and its analogues are designed to inhibit the kinase activity of EGFR, thereby blocking these downstream signaling pathways and inducing apoptosis in cancer cells. The acrylamide moiety of these inhibitors forms a covalent bond with Cys797 in the ATP binding pocket of EGFR, leading to irreversible inhibition.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS RAS Autophosphorylation->RAS PI3K PI3K Autophosphorylation->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Proliferation_Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival WZ4002 WZ4002 WZ4002->Autophosphorylation Inhibition

Caption: EGFR signaling pathway and the inhibitory action of WZ4002.

General Synthesis Workflow for WZ4002 Analogues

The synthesis of WZ4002 analogues can be approached through a convergent synthesis strategy. A key step is the nucleophilic aromatic substitution (SNA) reaction between a substituted aniline and a 2-chloropyrimidine derivative. The resulting N-aryl-2-aminopyrimidine intermediate is then coupled with an acrylic acid derivative to install the reactive acrylamide group.

Synthesis_Workflow Start Start Aniline_Derivative Substituted Aniline Start->Aniline_Derivative Chloropyrimidine 2-Chloropyrimidine Derivative Start->Chloropyrimidine SNAr_Reaction Nucleophilic Aromatic Substitution (SNAr) Aniline_Derivative->SNAr_Reaction Chloropyrimidine->SNAr_Reaction Intermediate N-Aryl-2-aminopyrimidine SNAr_Reaction->Intermediate Amide_Coupling Amide Coupling Intermediate->Amide_Coupling Acryloyl_Chloride Acryloyl Chloride or Acrylic Acid Acryloyl_Chloride->Amide_Coupling WZ4002_Analogue WZ4002 Analogue Amide_Coupling->WZ4002_Analogue Purification Purification and Characterization WZ4002_Analogue->Purification Biological_Evaluation Biological Evaluation (e.g., Kinase Assay, Cell Viability) Purification->Biological_Evaluation End End Biological_Evaluation->End

Caption: General workflow for the synthesis and evaluation of WZ4002 analogues.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-2-aminopyrimidine Intermediate

This protocol describes the synthesis of the core scaffold of WZ4002 analogues through a nucleophilic aromatic substitution reaction.

Materials:

  • Substituted aniline (1.0 mmol)

  • 2-Chloro-4,6-dimethylpyrimidine (or other suitable 2-chloropyrimidine) (0.8 mmol)

  • Ethanol (4 mL)

  • 5 mL reaction vial

  • Magnetic stirrer

  • Microwave reactor (optional, can be replaced with conventional heating)

  • Dichloromethane (CH₂Cl₂)

  • 0.25 M Sodium carbonate (Na₂CO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 5 mL reaction vial, add the substituted aniline (1.0 mmol), 2-chloro-4,6-dimethylpyrimidine (114 mg, 0.80 mmol), and ethanol (4 mL).

  • Seal the vial and stir the mixture.

  • Heat the reaction mixture. This can be done either by conventional heating under reflux or by using a microwave reactor (e.g., 160 °C for 10 minutes). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the solid residue in dichloromethane (30 mL).

  • Wash the organic layer with 0.25 M Na₂CO₃ solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-aryl-2-aminopyrimidine intermediate.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of WZ4002 Analogue via Amide Coupling

This protocol describes the final step of attaching the acrylamide warhead to the N-aryl-2-aminopyrimidine intermediate.

Materials:

  • N-Aryl-2-aminopyrimidine intermediate (1.0 mmol)

  • Acryloyl chloride (1.2 mmol) or acrylic acid (1.2 mmol) with a coupling agent (e.g., HATU, HOBt/EDC)

  • Anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF)

  • A suitable base (e.g., triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)) (2.0 mmol)

  • Nitrogen or argon atmosphere

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure (using acryloyl chloride):

  • Dissolve the N-aryl-2-aminopyrimidine intermediate (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., triethylamine, 2.0 mmol).

  • Slowly add acryloyl chloride (1.2 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated NaHCO₃ solution (20 mL).

  • Separate the organic layer and wash it with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final WZ4002 analogue.

  • Characterize the final product by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and purity assessment by HPLC.

Data Presentation: Biological Activity of WZ4002 and Analogues

The following table summarizes the inhibitory activity of WZ4002 and some of its analogues against various EGFR mutants. This data is crucial for structure-activity relationship (SAR) studies and for selecting lead compounds for further development.

CompoundEGFR MutantIC₅₀ (nM)Cell LineReference
WZ4002 EGFR L858R2Ba/F3
EGFR L858R/T790M8Ba/F3
EGFR E746_A7503Ba/F3
EGFR E746_A750/T790M2Ba/F3
Analogue 8 EGFR L858R/T790M179NCI-H1975
Analogue 38 EGFR L858R/T790M173NCI-H1975

Biological Evaluation Protocols

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol is for determining the IC₅₀ value of a synthesized compound against a specific EGFR kinase mutant.

Materials:

  • Recombinant human EGFR kinase (wild-type or mutant)

  • ATP

  • Kinase substrate (e.g., a synthetic peptide)

  • Kinase assay buffer

  • Synthesized WZ4002 analogue (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader (luminometer)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the kinase assay buffer, the diluted test compound (or DMSO for the control), and the substrate.

  • Initiate the kinase reaction by adding a solution of the EGFR kinase and ATP.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (DMSO).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic activity of the synthesized compounds against cancer cell lines.

Materials:

  • Human non-small cell lung cancer cell lines (e.g., PC-9, H1975)

  • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)

  • Synthesized WZ4002 analogue dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader (absorbance)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compound (typically in a serial dilution) for 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Conclusion

The protocols and information provided herein offer a solid foundation for the synthesis and evaluation of novel WZ4002 analogues. While the specific conversion of this compound could not be detailed due to a lack of available information on this starting material, the general synthetic routes and biological assessment methods are well-established and should enable researchers to explore the chemical space around the WZ4002 scaffold. The continued development of new EGFR inhibitors remains a critical endeavor in the pursuit of more effective and durable cancer therapies.

References

Application Notes and Protocols for the Large-Scale Synthesis of a WZ4141R-like Active Pharmaceutical Ingredient (API)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols describe a hypothetical large-scale synthesis of an Active Pharmaceutical Ingredient (API) structurally analogous to WZ4141R. This compound is a known third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor. Due to the lack of publicly available, detailed large-scale synthesis procedures for this compound, this document is intended for informational and educational purposes for researchers, scientists, and drug development professionals. The experimental parameters provided are illustrative and would require extensive process development and optimization for actual implementation.

Introduction

This compound is a potent and irreversible inhibitor of mutant EGFR, a key target in the treatment of certain cancers. The large-scale synthesis of a this compound-like API presents several challenges common to the manufacturing of complex organic molecules, including multi-step synthesis, stringent purity requirements, and scalability of reactions.[1][2] This document outlines a plausible, multi-step synthetic route and corresponding protocols for the kilogram-scale production of a this compound analogue, focusing on process efficiency, quality control, and scalability. The proposed synthesis is designed to be adaptable to continuous flow processes, which can offer advantages in terms of safety, consistency, and throughput in API manufacturing.[3][4]

Synthetic Strategy Overview

The proposed synthetic route is a convergent synthesis, involving the preparation of two key intermediates followed by their coupling and final modification to yield the target API. This approach allows for the parallel synthesis of fragments, potentially reducing the overall production timeline. The key stages are:

  • Stage 1: Synthesis of the Pyrimidine Core Intermediate. This involves the construction of the substituted aminopyrimidine ring, a common scaffold in kinase inhibitors.[5]

  • Stage 2: Synthesis of the Acrylamide Side-Chain Intermediate. This stage focuses on the preparation of the aniline derivative bearing the reactive acrylamide moiety.

  • Stage 3: Coupling and Final API Synthesis. The two intermediates are coupled, followed by purification and crystallization to yield the final, high-purity API.

Data Presentation

The following tables summarize the hypothetical quantitative data for each stage of the synthesis at a 1 kg scale of the final product.

Table 1: Summary of Key Process Parameters and Yields

StageKey ReactionStarting MaterialsProductTheoretical Yield (kg)Actual Yield (kg)Yield (%)Purity (HPLC, %)
1Synthesis of Pyrimidine CoreDichloropyrimidine, Substituted AnilinePyrimidine Intermediate1.21.0285>98
2Synthesis of Acrylamide Side-ChainSubstituted AnilineAcrylamide Intermediate0.80.787.5>99
3Coupling and Final SynthesisPyrimidine and Acrylamide IntermediatesFinal API1.51.12575>99.5

Table 2: Quality Control Specifications for Final API

TestSpecificationAnalytical Method
AppearanceWhite to off-white crystalline solidVisual Inspection
IdentityConforms to reference standardHPLC, NMR, MS
Purity (HPLC)≥ 99.5%High-Performance Liquid Chromatography
Related SubstancesIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%HPLC
Residual SolventsMeets ICH Q3C limitsGas Chromatography (GC)
Heavy Metals≤ 20 ppmInductively Coupled Plasma Mass Spectrometry (ICP-MS)
Loss on Drying≤ 0.5%Thermogravimetric Analysis (TGA)
Assay98.0% - 102.0%HPLC

Experimental Protocols

Stage 1: Large-Scale Synthesis of the Pyrimidine Core Intermediate

Objective: To synthesize the key aminopyrimidine intermediate on a multi-kilogram scale.

Materials:

  • 2,4-dichloropyrimidine

  • 4-(4-methylpiperazin-1-yl)aniline

  • Diisopropylethylamine (DIPEA)

  • n-Butanol

  • Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine

Equipment:

  • 100 L glass-lined reactor with overhead stirrer, temperature control, and reflux condenser

  • Addition funnel

  • Filtration unit

  • Drying oven

Procedure:

  • Charge the 100 L reactor with 2,4-dichloropyrimidine (5.0 kg, 33.5 mol) and n-butanol (50 L).

  • Stir the mixture at room temperature to ensure complete dissolution.

  • In a separate vessel, dissolve 4-(4-methylpiperazin-1-yl)aniline (6.4 kg, 33.5 mol) and DIPEA (8.6 kg, 66.9 mol) in n-butanol (20 L).

  • Slowly add the aniline solution to the reactor over 1-2 hours, maintaining the internal temperature below 30°C.

  • Heat the reaction mixture to 90-95°C and maintain for 12-16 hours, monitoring the reaction progress by HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (50 L) and adjust the pH to 8-9 with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate (3 x 40 L).

  • Combine the organic layers and wash with brine (2 x 20 L).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure pyrimidine core intermediate.

  • Dry the purified solid in a vacuum oven at 50-60°C until a constant weight is achieved.

Stage 2: Large-Scale Synthesis of the Acrylamide Side-Chain Intermediate

Objective: To prepare the N-(3-aminophenyl)acrylamide intermediate.

Materials:

  • 3-Nitroaniline

  • Acryloyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Iron powder

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

Equipment:

  • 50 L glass-lined reactor with overhead stirrer and temperature control

  • Addition funnel

  • Filtration unit

Procedure:

  • Acrylamide Formation:

    • Charge the 50 L reactor with 3-nitroaniline (3.0 kg, 21.7 mol) and DCM (30 L).

    • Cool the mixture to 0-5°C.

    • Slowly add a solution of acryloyl chloride (2.1 kg, 23.2 mol) and TEA (2.4 kg, 23.7 mol) in DCM (10 L) via an addition funnel, maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Wash the reaction mixture with water (2 x 15 L) and brine (15 L).

    • Dry the organic layer and concentrate under reduced pressure to yield N-(3-nitrophenyl)acrylamide.

  • Nitro Reduction:

    • Charge a clean reactor with the crude N-(3-nitrophenyl)acrylamide, ethanol (25 L), and water (5 L).

    • Add iron powder (3.6 kg, 64.5 mol) and ammonium chloride (0.6 kg, 11.2 mol).

    • Heat the mixture to reflux (75-80°C) for 6-8 hours.

    • Monitor the reaction by TLC or HPLC.

    • Once complete, hot filter the reaction mixture to remove the iron salts.

    • Concentrate the filtrate to obtain the crude N-(3-aminophenyl)acrylamide.

    • Purify by column chromatography or recrystallization.

Stage 3: Coupling and Final API Synthesis

Objective: To couple the two intermediates and synthesize the final API.

Materials:

  • Pyrimidine core intermediate (from Stage 1)

  • Acrylamide side-chain intermediate (from Stage 2)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Cesium carbonate (Cs₂CO₃)

  • Dioxane

  • Activated carbon

  • Methanol

Equipment:

  • 100 L glass-lined reactor

  • Inert atmosphere setup (Nitrogen or Argon)

  • Filtration and crystallization vessels

Procedure:

  • Charge the 100 L reactor with the pyrimidine core intermediate (2.5 kg, 8.3 mol), the acrylamide side-chain intermediate (1.3 kg, 8.9 mol), Cs₂CO₃ (5.4 kg, 16.6 mol), and dioxane (50 L) under an inert atmosphere.

  • Add the palladium catalyst and ligand.

  • Heat the reaction mixture to 100-110°C for 18-24 hours, monitoring by HPLC.

  • After completion, cool the reaction mixture and filter to remove inorganic salts.

  • Treat the filtrate with activated carbon to remove residual palladium.

  • Concentrate the solution under reduced pressure.

  • Induce crystallization by adding an anti-solvent (e.g., heptane) or by cooling a saturated solution in a suitable solvent (e.g., methanol).

  • Collect the crystalline solid by filtration and wash with a cold solvent.

  • Dry the final API product under vacuum at 60-70°C to meet the residual solvent specifications.

Mandatory Visualizations

Signaling Pathway of this compound-like EGFR Inhibitor

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition by this compound-like API cluster_RAS_MAPK RAS-RAF-MAPK Pathway cluster_PI3K_AKT PI3K-Akt Pathway cluster_JAK_STAT JAK-STAT Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization This compound This compound-like API This compound->Dimerization Inhibits Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K JAK JAK Dimerization->JAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus STAT STAT JAK->STAT STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription API_Synthesis_Workflow Experimental Workflow for Large-Scale API Synthesis RawMaterials Raw Material Sourcing & QC Stage1 Stage 1: Pyrimidine Core Synthesis RawMaterials->Stage1 Stage2 Stage 2: Acrylamide Side-Chain Synthesis RawMaterials->Stage2 IPC1 In-Process Control 1 (HPLC, TLC) Stage1->IPC1 IPC2 In-Process Control 2 (HPLC, TLC) Stage2->IPC2 Stage3 Stage 3: Coupling Reaction IPC1->Stage3 IPC2->Stage3 IPC3 In-Process Control 3 (HPLC) Stage3->IPC3 Purification Purification: Crystallization IPC3->Purification Isolation Isolation & Drying Purification->Isolation FinalQC Final API QC (Release Testing) Isolation->FinalQC Packaging Packaging & Storage FinalQC->Packaging

References

WZ4002: Application Notes and Protocols for Anti-Cancer Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of WZ4002, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), for its application in anti-cancer research and development. This document details its mechanism of action, provides quantitative data on its efficacy, and offers detailed protocols for key experimental procedures.

Introduction

WZ4002 is a potent and irreversible inhibitor of mutant EGFR, demonstrating significant activity against non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, including the T790M resistance mutation.[1][2][3][4] Unlike first and second-generation EGFR inhibitors, WZ4002 exhibits marked selectivity for mutant forms of EGFR over the wild-type (WT) receptor, suggesting a potential for reduced toxicity and a wider therapeutic window.[1] These characteristics make WZ4002 a valuable tool for investigating EGFR-driven cancers and a promising candidate for therapeutic development.

Mechanism of Action

WZ4002 exerts its anti-cancer effects by covalently binding to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding effectively blocks EGFR autophosphorylation and downstream signaling pathways critical for tumor cell proliferation and survival, namely the PI3K/AKT and RAS/RAF/MAPK cascades. Its selectivity for mutant EGFR, particularly the T790M "gatekeeper" mutation that confers resistance to other EGFR TKIs, is a key feature of its mechanism.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of WZ4002 from preclinical studies.

Table 1: In Vitro Activity of WZ4002 in NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM)Reference
HCC827del E746-A7507
H1975L858R, T790M8
PC-9del E746-A7502
PC-9 GRdel E746-A750, T790M6
Ba/F3EGFR L858R2
Ba/F3EGFR L858R/T790M8
Ba/F3EGFR del E746-A7502
Ba/F3EGFR del E746-A750/T790M2

Table 2: In Vivo Efficacy of WZ4002 in Murine Lung Cancer Models

Mouse ModelEGFR MutationTreatment DoseOutcomeReference
EGFR L858R/T790ML858R, T790M25 mg/kg, dailySignificant tumor regression
EGFR delE746_A750/T790Mdel E746-A750, T790M25 mg/kg, dailySignificant tumor regression

Table 3: Pharmacokinetic Parameters of WZ4002 in Mice

ParameterValueReference
Plasma Concentration (Cmax)429 ng/mL
Half-life (t1/2)2.5 hours
Oral Bioavailability24%

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway Inhibition by WZ4002

Caption: WZ4002 irreversibly inhibits mutant EGFR, blocking downstream signaling.

Experimental Workflow for WZ4002 Evaluation

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture 1. Cell Culture (e.g., H1975, HCC827) viability_assay 2. Cell Viability Assay (MTS) cell_culture->viability_assay western_blot 3. Western Blot (pEGFR, pAKT, pERK) cell_culture->western_blot xenograft 4. Xenograft Model (Nude Mice) viability_assay->xenograft western_blot->xenograft treatment 5. WZ4002 Treatment (Oral Gavage) xenograft->treatment tumor_measurement 6. Tumor Volume Measurement treatment->tumor_measurement pk_analysis 7. Pharmacokinetic Analysis treatment->pk_analysis

Caption: Workflow for preclinical evaluation of WZ4002.

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is adapted from standard cell viability assay procedures and specifics mentioned in studies involving WZ4002.

Materials:

  • NSCLC cell lines (e.g., H1975, HCC827)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well plates

  • WZ4002 stock solution (in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.

  • Prepare serial dilutions of WZ4002 in growth medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the WZ4002 dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for EGFR Pathway Inhibition

This protocol outlines the procedure to assess the effect of WZ4002 on the phosphorylation of EGFR and its downstream targets.

Materials:

  • NSCLC cells (e.g., H1975, PC-9 GR)

  • WZ4002

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pEGFR (Tyr1068), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control (e.g., anti-β-actin).

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of WZ4002 for 2-4 hours. Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.

  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL reagent and an imaging system.

  • Quantify the band intensities using densitometry software.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of WZ4002 in vivo.

Materials:

  • 6-8 week old female athymic nude mice

  • NSCLC cells (e.g., H1975)

  • Matrigel

  • WZ4002 formulation for oral gavage (e.g., in 0.5% methylcellulose)

  • Calipers

Protocol:

  • Harvest NSCLC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

  • Administer WZ4002 (e.g., 25 mg/kg) or vehicle control daily via oral gavage.

  • Measure tumor volume and body weight every 2-3 days.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

WZ4002 is a highly selective and potent third-generation EGFR inhibitor with significant anti-cancer activity against EGFR-mutant NSCLC, including tumors with the T790M resistance mutation. The data and protocols presented here provide a solid foundation for researchers to utilize WZ4002 as a tool to investigate EGFR-driven malignancies and to guide its further development as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Reactions with Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "WZ4141R" is not publicly available. This guide provides general troubleshooting advice and technical support for researchers working with the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib , as a representative example. The principles and troubleshooting steps outlined here are often applicable to other small molecule kinase inhibitors.

This technical support center is designed for researchers, scientists, and drug development professionals. It offers troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during the synthesis and experimental use of Gefitinib, with a focus on improving reaction yields and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Gefitinib?

A1: Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It competitively binds to the adenosine triphosphate (ATP)-binding site within the intracellular domain of EGFR.[2] This binding prevents the autophosphorylation of the receptor, which in turn blocks downstream signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1] By inhibiting these signaling cascades, Gefitinib can induce apoptosis (programmed cell death) in cancer cells that are dependent on EGFR signaling.[3]

Q2: What are the common challenges encountered during the synthesis of Gefitinib that can affect the final yield?

A2: Several challenges can impact the overall yield of Gefitinib synthesis. These include:

  • Side Reactions: The formation of N-alkylated impurities can occur in the final etherification step, which complicates purification and reduces the yield of the desired product.[4]

  • Incomplete Reactions: Some steps, like catalytic hydrogenation for reduction, may result in incomplete conversions even after extended reaction times, necessitating careful monitoring and optimization.

  • Purification Losses: Chromatographic purification is often required to remove unreacted starting materials and byproducts, which can lead to a loss of the final product.

  • Reagent Stability and Quality: The use of unstable intermediates, such as certain formamido compounds, can lead to the formation of undesired impurities. The quality and purity of starting materials and reagents are critical for achieving high yields.

Q3: My Gefitinib is not dissolving properly for my in vitro assays. How can I improve its solubility?

A3: Poor aqueous solubility is a known characteristic of Gefitinib. To improve solubility for experimental use:

  • Use of Organic Solvents: Gefitinib is freely soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is common practice to prepare a high-concentration stock solution in 100% DMSO.

  • Dilution Technique: When diluting the DMSO stock into an aqueous buffer or cell culture medium, do so serially and with vigorous mixing to avoid precipitation.

  • pH Adjustment: Gefitinib's solubility is pH-dependent, being sparingly soluble at pH 1 and practically insoluble above pH 7. For specific applications, adjusting the pH of the buffer might be an option, but this needs to be compatible with the experimental system.

  • Formulation with Excipients: For in vivo studies, formulations with agents like Vitamin E TPGS, Tween 80, and hydroxypropyl-β-cyclodextrin have been shown to improve solubility and bioavailability.

Troubleshooting Guides for Gefitinib Synthesis

This section provides guidance on common issues that can lead to reduced yields during the synthesis of Gefitinib and its analogs.

Issue 1: Low Yield in the Final Condensation Step

  • Problem: The reaction between the quinazoline core and 3-chloro-4-fluoroaniline results in a low yield of Gefitinib.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Step
Inadequate Reaction Conditions Ensure the reaction is carried out in a suitable solvent, such as isopropanol, and at the optimal temperature (reflux).
Impure Reactants Verify the purity of the chlorinated quinazoline intermediate and the 3-chloro-4-fluoroaniline. Impurities can interfere with the reaction.
Stoichiometry of Reactants While some protocols use an excess of the aniline, this can complicate purification. Experiment with slight variations in the molar ratios to find the optimal balance between conversion and ease of purification.
Reaction Time Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and avoid the formation of degradation products.

Issue 2: Formation of Impurities During Synthesis

  • Problem: The final product is contaminated with byproducts, leading to a low isolated yield after purification.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Step
N-alkylation in the final step Introducing the morpholinopropyl group before the formation of the quinazoline ring can suppress the formation of this N-alkylated impurity.
Incomplete Reduction of the Nitro Group The reduction of the nitro group to an amine is a critical step. Using powdered iron in acetic acid has been shown to be effective. Ensure sufficient reducing agent and optimal reaction conditions to drive the reaction to completion.
Isomer Formation In synthetic routes involving the formation of an oxime, cis-trans geometrical isomers can form, which may have different reactivities and lead to poor yields in subsequent steps. Consider alternative synthetic routes that avoid such intermediates.

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway and Point of Gefitinib Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR ADP ADP Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF Ligand EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

Workflow for a Novel Synthesis of Gefitinib

Gefitinib_Synthesis Start Methyl 3-hydroxy- 4-methoxybenzoate Alkylation Alkylation (1-bromo-3-chloropropane) Start->Alkylation Yield: 94.7% Nitration Nitration (Nitric Acid) Alkylation->Nitration Reduction Reduction (Powdered Iron) Nitration->Reduction Yield: 77% Cyclization Cyclization (Formamidine Acetate) Reduction->Cyclization Chlorination Chlorination (Thionyl Chloride) Cyclization->Chlorination Amine_Coupling Amine Coupling (3-chloro-4-fluoroaniline) Chlorination->Amine_Coupling Final_Reaction Reaction with Morpholine Amine_Coupling->Final_Reaction Gefitinib Gefitinib Final_Reaction->Gefitinib Overall Yield: 37.4%

Caption: A novel, high-yield synthetic workflow for Gefitinib.

Experimental Protocols

Protocol 1: Synthesis of Gefitinib from Methyl 3-hydroxy-4-methoxybenzoate

This protocol is adapted from a novel synthesis route with improved overall yield.

Step 1: Alkylation

  • To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent, add potassium carbonate (K₂CO₃).

  • Add 1-bromo-3-chloropropane and heat the mixture at 60°C until the reaction is complete (monitor by TLC).

  • After cooling, filter the mixture and evaporate the solvent to obtain the alkylated intermediate.

Step 2: Nitration

  • Dissolve the intermediate from Step 1 in acetic acid and acetic anhydride.

  • Cool the solution to 0-5°C and add nitric acid dropwise.

  • Stir the reaction at this temperature until completion, then pour onto ice and extract the product.

Step 3: Reduction

  • Add powdered iron to acetic acid and heat to 50°C under a nitrogen atmosphere.

  • Add a solution of the nitro compound from Step 2 in methanol dropwise.

  • Stir the mixture at 50-60°C for 30 minutes.

  • Filter the catalyst and evaporate the volatiles. The residue is then worked up to isolate the amino compound.

Step 4: Cyclization

  • Reflux the amino compound from Step 3 with formamidine acetate in ethanol to form the quinazolinone ring.

Step 5: Chlorination

  • Reflux the product from Step 4 with thionyl chloride (SOCl₂) and a catalytic amount of DMF to yield the chlorinated quinazoline.

Step 6: Coupling with 3-chloro-4-fluoroaniline

  • Reflux the chlorinated quinazoline from Step 5 with 3-chloro-4-fluoroaniline in isopropanol.

Step 7: Final Reaction with Morpholine

  • Heat the product from Step 6 with morpholine and potassium iodide (KI) at 60°C to yield the final product, Gefitinib.

  • The crude product can be purified by crystallization from ethyl acetate.

Protocol 2: Western Blot for Phospho-EGFR Inhibition

This protocol assesses the ability of Gefitinib to inhibit EGFR autophosphorylation in a cellular context.

1. Cell Treatment:

  • Culture EGFR-positive cells (e.g., A549) to approximately 80% confluency.

  • Starve the cells in serum-free media for 4-6 hours.

  • Treat the cells with various concentrations of Gefitinib (and a vehicle control, e.g., DMSO) for 1-2 hours.

  • Stimulate the cells with EGF ligand (e.g., 50-100 ng/mL) for 5-15 minutes at 37°C to induce EGFR phosphorylation.

2. Cell Lysis:

  • Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

  • Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a standard method such as the BCA assay.

4. SDS-PAGE and Transfer:

  • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated EGFR (p-EGFR) overnight at 4°C.

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

6. Detection:

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • The membrane can be stripped and re-probed with antibodies for total EGFR and a loading control (e.g., GAPDH or β-actin) for data normalization.

References

WZ4141R Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of WZ4141R.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, a potent irreversible epidermal growth factor receptor (EGFR) inhibitor, is a substituted diaminopyrimidine with an acrylamide moiety. Its synthesis is a multi-step process that generally involves the sequential substitution of a dihalopyrimidine core, followed by the introduction of the acrylamide group. A plausible and common synthetic route is outlined below.

Q2: What are the critical intermediates in the synthesis of this compound?

A2: The key intermediates in a typical this compound synthesis include:

  • 2,4-dichloro-5-chloropyrimidine: The starting dihalopyrimidine core.

  • 5-chloro-N-(2,4-dimethoxyphenyl)-4-chloropyrimidin-2-amine: Formed after the first nucleophilic aromatic substitution.

  • N'-(5-chloro-2-((2,4-dimethoxyphenyl)amino)pyrimidin-4-yl)-3-aminobenzene: The diaminopyrimidine core before the final acylation.

Q3: What are the most common side products observed during the synthesis of this compound?

A3: Common side products can arise at each stage of the synthesis. These may include regioisomers, products of incomplete reaction, and byproducts from side reactions. Specific examples are detailed in the troubleshooting guides below.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Reaction in Step 2 (Nucleophilic Aromatic Substitution)

Question: I am seeing a low yield of 5-chloro-N-(2,4-dimethoxyphenyl)-4-chloropyrimidin-2-amine and a significant amount of starting material (2,4,5-trichloropyrimidine) remains. What could be the issue?

Answer: This issue often stems from incomplete reaction during the first nucleophilic aromatic substitution. Here are some potential causes and troubleshooting steps:

  • Insufficient Reaction Temperature: The reaction may require higher temperatures to proceed to completion. Consider increasing the reaction temperature in small increments.

  • Base Stoichiometry: An inadequate amount of base (e.g., diisopropylethylamine) can lead to incomplete reaction. Ensure the base is added in the correct stoichiometric amount to neutralize the HCl generated during the reaction.

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]

ParameterRecommended Range
Reaction Temperature80-120 °C
Base (e.g., DIPEA)1.1 - 1.5 equivalents
Reaction Time12-24 hours
Problem 2: Formation of a Disubstituted Side Product in Step 3

Question: During the second nucleophilic aromatic substitution to form the diaminopyrimidine core, I am observing a significant amount of a disubstituted byproduct where the aniline has reacted at both the 2 and 4 positions of the pyrimidine ring. How can I minimize this?

Answer: The formation of a disubstituted product is a common issue arising from the high reactivity of the dichloropyrimidine intermediate. Here’s how to address it:

  • Control of Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the diaminopyrimidine intermediate relative to the aniline can help minimize disubstitution.

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reaction for monosubstitution.

  • Slow Addition: Adding the aniline solution slowly to the reaction mixture can help maintain a low concentration of the aniline, thus favoring the desired monosubstitution.

ParameterRecommended Condition
Aniline to Pyrimidine Ratio1:1.1
Reaction Temperature25-50 °C
Addition Time1-2 hours
Problem 3: Hydrolysis of Acryloyl Chloride in the Final Step

Question: In the final acylation step, I am getting a low yield of this compound and observing the formation of acrylic acid. What is causing this?

Answer: The hydrolysis of acryloyl chloride is a common side reaction, especially in the presence of water. To minimize this:

  • Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the HCl produced during the reaction without reacting with the acryloyl chloride.

  • Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C) to reduce the rate of hydrolysis and other side reactions.

ParameterRecommended Condition
SolventAnhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
BaseN,N-Diisopropylethylamine (DIPEA)
Reaction Temperature0 °C to room temperature

Experimental Protocols

Protocol for Step 2: Synthesis of 5-chloro-N-(2,4-dimethoxyphenyl)-4-chloropyrimidin-2-amine

To a solution of 2,4,5-trichloropyrimidine (1.0 eq) in isopropanol is added 2,4-dimethoxyaniline (1.0 eq) and N,N-diisopropylethylamine (1.2 eq). The reaction mixture is heated to reflux and stirred for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Protocol for the Final Step: Synthesis of this compound

To a solution of N'-(5-chloro-2-((2,4-dimethoxyphenyl)amino)pyrimidin-4-yl)-3-aminobenzene (1.0 eq) and N,N-diisopropylethylamine (1.5 eq) in anhydrous dichloromethane at 0 °C is added acryloyl chloride (1.1 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes This compound This compound This compound->EGFR Irreversibly Inhibits EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Inhibition by this compound.

WZ4141R_Synthesis_Workflow cluster_step1 Step 1: Starting Material cluster_step2 Step 2: First Nucleophilic Aromatic Substitution cluster_step3 Step 3: Second Nucleophilic Aromatic Substitution cluster_step4 Step 4: Acrylamide Formation start 2,4,5-Trichloropyrimidine intermediate1 5-chloro-N-(2,4-dimethoxyphenyl) -4-chloropyrimidin-2-amine reagent1 2,4-dimethoxyaniline, Base (e.g., DIPEA) intermediate2 N'-(5-chloro-2-((2,4-dimethoxyphenyl)amino)pyrimidin-4-yl) -3-aminobenzene reagent2 m-phenylenediamine reagent1->intermediate1 Reacts with product This compound reagent3 Acryloyl chloride, Base (e.g., DIPEA) reagent2->intermediate2 Reacts with reagent3->product Reacts with

Caption: Synthetic Workflow for this compound.

Troubleshooting_Logic cluster_analysis Analysis cluster_troubleshooting Troubleshooting Actions start Problem Encountered (e.g., Low Yield, Impurity) identify_step Identify Synthetic Step start->identify_step characterize Characterize byproducts (TLC, LC-MS, NMR) identify_step->characterize check_reagents Verify Reagent Purity and Stoichiometry characterize->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time, Solvent, Base) characterize->optimize_conditions purification Modify Purification (Recrystallization, Chromatography) characterize->purification solution Problem Resolved check_reagents->solution optimize_conditions->solution purification->solution

References

Technical Support Center: Purification of WZ4141R Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of WZ4141R and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of these covalent epidermal growth factor receptor (EGFR) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound and its derivatives?

A1: The primary purification methods for pyrimidine-based kinase inhibitors like this compound derivatives are reversed-phase high-performance liquid chromatography (RP-HPLC) and recrystallization. Column chromatography on silica gel can also be used, often as an initial purification step. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity.

Q2: I am observing poor solubility of my crude this compound derivative. How can I address this?

A2: Poor solubility is a common issue. For RP-HPLC, dissolving the crude product in a strong organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before injection can help. For recrystallization, a solvent screen to identify a suitable solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature is recommended.[1] Using a co-solvent system can also improve solubility.

Q3: My purified this compound derivative appears to be unstable. What are the potential causes and solutions?

A3: this compound and its derivatives contain an acrylamide moiety, which is a Michael acceptor and can be reactive. This can lead to instability, especially in the presence of nucleophiles. It is crucial to use purified solvents and avoid basic conditions during workup and purification if possible. Storage of the final compound should be under inert atmosphere at low temperatures to minimize degradation.

Q4: What is the mechanism of action of this compound, and why is it important for purification?

A4: this compound is an irreversible inhibitor of EGFR, particularly effective against the T790M resistance mutation.[2][3][4] It forms a covalent bond with a cysteine residue in the ATP-binding site of the EGFR kinase. Understanding this is important for purification as the reactive acrylamide group can potentially interact with nucleophilic functional groups on chromatography stationary phases or during workup, leading to yield loss or the formation of adducts.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound derivatives.

Guide 1: Reversed-Phase HPLC (RP-HPLC) Purification
Problem Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Strong interaction of the basic pyrimidine core with residual silanols on the C18 column.- Mass overload of the column.- Inappropriate mobile phase pH.- Add a competing base like triethylamine (TEA) or formic acid to the mobile phase to improve peak shape.- Reduce the injection amount.- Optimize the mobile phase pH. For basic compounds, a lower pH can improve peak shape.
Low Recovery/Yield - Irreversible adsorption of the compound to the stationary phase.- Precipitation of the compound on the column.- Use a different stationary phase (e.g., a polymer-based column).- Ensure the sample is fully dissolved in the mobile phase before injection.[5] Consider using a stronger injection solvent (e.g., DMSO).
Co-elution of Impurities - Insufficient resolution of the chromatographic method.- Optimize the gradient profile (make it shallower).- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Screen different C18 columns from various manufacturers as they have different selectivities.
Compound Degradation During Purification - Reactivity of the acrylamide group.- Harsh mobile phase conditions (e.g., very high or low pH).- Use a buffered mobile phase to maintain a stable pH.- Minimize the time the compound spends on the column by using a faster flow rate or a shorter column.
Guide 2: Recrystallization
Problem Possible Cause(s) Recommended Solution(s)
Compound Oils Out Instead of Crystallizing - The solution is too supersaturated.- The compound has a low melting point or is impure.- Add a small amount of the "good" solvent back to the solution to reduce saturation and allow for slower cooling.- Try a different solvent system.- Ensure the starting material is of reasonable purity.
No Crystals Form Upon Cooling - The solution is not sufficiently supersaturated.- The compound is a slow crystallizer.- Concentrate the solution by slowly evaporating some of the solvent.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.
Low Purity of Recrystallized Product - Impurities are co-crystallizing with the product.- Inefficient removal of mother liquor.- Perform a second recrystallization.- Ensure the crystals are thoroughly washed with a cold, poor solvent in which the compound has low solubility.

Experimental Protocols

General Protocol for RP-HPLC Purification of a this compound Derivative

This is a representative protocol and may require optimization for specific derivatives.

  • Sample Preparation: Dissolve the crude this compound derivative in a minimal amount of DMF or DMSO to obtain a clear solution.

  • Column: Use a C18 reversed-phase preparative HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA).

    • B: Acetonitrile with 0.1% formic acid or 0.1% TFA.

  • Gradient: A typical gradient would be from 10% B to 90% B over 30-40 minutes, but this needs to be optimized based on the polarity of the specific derivative.

  • Flow Rate: A typical flow rate for a column of this dimension is 15-20 mL/min.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 340 nm).

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions and remove the organic solvent under reduced pressure. The aqueous solution can then be lyophilized to obtain the purified product as a solid.

General Protocol for Recrystallization of a this compound Derivative
  • Solvent Selection: Identify a suitable solvent or solvent pair. A good solvent will dissolve the compound at an elevated temperature but not at room temperature. Common solvents to screen include ethanol, isopropanol, acetonitrile, and mixtures with water.

  • Dissolution: In a flask, add the crude this compound derivative and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Add the minimum amount of hot solvent necessary to achieve full dissolution.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger and purer crystals. The process can be further encouraged by placing the flask in an ice bath after it has reached room temperature.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Presentation

Due to the lack of specific published data for this compound purification, the following table provides a general overview of expected outcomes for the purification of pyrimidine-based kinase inhibitors based on literature for similar compounds.

Purification Method Typical Purity Achieved Typical Yield Range Key Considerations
RP-HPLC >98%40-70%High purity achievable, but can be time-consuming and may lead to some product loss.
Recrystallization >95% (can be >99% with multiple recrystallizations)60-90%Efficient for large quantities, but solvent screening is crucial and may not remove all closely related impurities.
Silica Gel Chromatography 85-95%50-80%Good for initial cleanup of very crude material, but may not be suitable for achieving high purity of the final product.

Visualizations

EGFR Signaling Pathway

This compound targets a key node in the EGFR signaling pathway. Understanding this pathway provides context for the inhibitor's mechanism of action.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg Activates SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ Release IP3->Ca2 PKC->Proliferation Promotes This compound This compound This compound->EGFR Inhibits

Caption: The EGFR signaling pathway and the inhibitory action of this compound.

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a this compound derivative.

Purification_Workflow Crude Crude Product (from synthesis) Initial_Purification Optional Initial Purification (e.g., Silica Gel Chromatography) Crude->Initial_Purification RP_HPLC RP-HPLC Purification Crude->RP_HPLC Recrystallization Recrystallization Crude->Recrystallization Initial_Purification->RP_HPLC Initial_Purification->Recrystallization Purity_Analysis Purity Analysis (e.g., Analytical HPLC, LC-MS, NMR) RP_HPLC->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure this compound Derivative (>98% purity) Purity_Analysis->Pure_Product

Caption: A general workflow for the purification of this compound derivatives.

References

Technical Support Center: Troubleshooting WZ4141R and Other Small Molecule Inhibitor Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with small molecule inhibitors, with a focus on kinase inhibitors like the probable EGFR inhibitor WZ4141R.

Frequently Asked Questions (FAQs)

Q1: My small molecule inhibitor, this compound, is not showing any effect in my cell-based assay. What are the possible reasons?

A: There are several potential reasons for a lack of efficacy in cell-based assays. These can be broadly categorized into issues with the compound itself, the experimental setup, and the biological system.

  • Compound Integrity and Activity:

    • Degradation: Small molecules can degrade over time, especially with improper storage or repeated freeze-thaw cycles. A change in the color of your stock solution can be an indicator of chemical degradation or oxidation.[1]

    • Solubility: The inhibitor may not be soluble in your cell culture media, leading to precipitation and a lower effective concentration.

    • Incorrect Concentration: The concentration used may be too low to elicit a biological response. It's important to use concentrations at or slightly above the IC50 for the primary target.[2]

  • Experimental Design:

    • Off-Target Effects: The observed cellular phenotype may be a result of off-target effects rather than on-target inhibition.[2]

    • Cell Line Specifics: The target protein may not be expressed or may be mutated in your chosen cell line, rendering the inhibitor ineffective.

    • Assay Sensitivity: The assay you are using may not be sensitive enough to detect the effects of the inhibitor.

  • Biological Complexity:

    • Alternative Signaling Pathways: Cells can compensate for the inhibition of one pathway by upregulating alternative signaling routes.

    • Drug Efflux Pumps: Cells may actively pump the inhibitor out, preventing it from reaching its intracellular target.

Q2: I'm observing high variability and inconsistent results in my experiments. How can I improve reproducibility?

A: Inconsistent results are a common challenge. Here are some steps to improve reproducibility:

  • Standardize Protocols: Ensure that all experimental steps, from cell seeding to data analysis, are performed consistently.

  • Compound Handling:

    • Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.

    • Avoid repeated freeze-thaw cycles of the stock solution.[1]

    • Use a consistent, low percentage of a solubilizing agent like DMSO in your final assay volume (typically <0.5% v/v).

  • Cell Culture Maintenance:

    • Use cells at a consistent passage number and confluency.

    • Regularly test for mycoplasma contamination.

  • Controls:

    • Always include appropriate positive and negative controls in your experiments. A vehicle control (e.g., DMSO) is essential.[2]

Q3: My inhibitor shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What could be the cause of this discrepancy?

A: This is a frequent observation in drug discovery and can be attributed to several factors that are present in a cellular context but not in a purified biochemical assay:

  • Cellular Permeability: The inhibitor may have poor membrane permeability and is unable to reach its intracellular target.

  • Drug Efflux: As mentioned, the compound may be a substrate for efflux pumps like P-gp, which actively remove it from the cell.

  • Metabolism: The inhibitor could be rapidly metabolized by the cells into an inactive form.

  • High ATP Concentration: The intracellular concentration of ATP is much higher than what is typically used in biochemical assays. If the inhibitor is ATP-competitive, this can lead to a significant decrease in its apparent potency.

  • Target Engagement: The protein's conformation and its interaction with other proteins within the cell can differ from the isolated, purified protein, affecting inhibitor binding. The Cellular Thermal Shift Assay (CETSA) is a valuable method to verify target engagement in a cellular context.

Troubleshooting Guides

Issue 1: Compound Solubility Problems

Poor aqueous solubility is a common issue for many small molecule inhibitors.

Symptom Possible Cause Suggested Solution
Precipitate observed in cell culture media.The compound has low solubility in aqueous solutions.Prepare a high-concentration stock solution in an organic solvent like DMSO. Ensure the final concentration of the organic solvent in the assay is low (<0.5%).
Inconsistent results at higher concentrations.The compound is precipitating out of solution at higher concentrations.Determine the solubility limit in your experimental media. Consider using solubilizing agents or different formulations.
Frozen stock solution shows precipitation upon thawing.The compound's solubility is exceeded at low temperatures, or the solvent is unsuitable for cryogenic storage.Thaw solutions slowly at room temperature and vortex to ensure complete re-dissolution. Avoid repeated freeze-thaw cycles.
Issue 2: Off-Target Effects

Off-target effects can lead to misleading experimental results and cellular toxicity.

Symptom Possible Cause Suggested Solution
Unexpected cellular phenotype or toxicity.The inhibitor is interacting with unintended targets.Validate with a Secondary Inhibitor: Use a structurally different inhibitor for the same target. If the phenotype is the same, it's more likely an on-target effect. Perform a Dose-Response Curve: A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity. Profile for Off-Target Liabilities: Screen the compound against a panel of kinases or other relevant protein families.
Discrepancy between genetic knockdown and pharmacological inhibition.The inhibitor has off-target effects that are not present with genetic knockdown.Use multiple, structurally distinct inhibitors to confirm the on-target phenotype.

Experimental Protocols

Protocol 1: Preparation of Small Molecule Inhibitor Stock Solutions

Objective: To prepare a concentrated stock solution of a small molecule inhibitor for use in in vitro experiments.

Materials:

  • Small molecule inhibitor (e.g., this compound)

  • High-purity, anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Allow the vial of the inhibitor to come to room temperature before opening.

  • Weigh out the desired amount of the inhibitor in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the inhibitor is completely dissolved. Gentle warming (to 37°C) or sonication may be used if necessary.

  • Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To verify that the small molecule inhibitor binds to its intended target within intact cells.

Materials:

  • Cultured cells expressing the target protein

  • Small molecule inhibitor

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • Thermocycler

  • Equipment for cell lysis (e.g., sonicator, freeze-thaw)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Treat cultured cells with the inhibitor at various concentrations and a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermocycler.

  • Lysis: Lyse the cells using a suitable method (e.g., freeze-thaw cycles).

  • Separation: Separate the soluble protein fraction from the aggregated proteins by high-speed centrifugation.

  • Analysis: Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting.

  • Data Interpretation: A shift in the melting curve to higher temperatures in the inhibitor-treated samples compared to the control indicates target engagement.

Visualizations

EGFR Signaling Pathway

The following diagram illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is a common target for kinase inhibitors. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound (EGFR Inhibitor) This compound->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Troubleshooting Inhibitor Ineffectiveness

This workflow provides a logical sequence of steps to diagnose why a small molecule inhibitor may be failing in an experimental setting.

Troubleshooting_Workflow Start Inhibitor Ineffective in Cell-Based Assay CheckCompound Step 1: Verify Compound Integrity & Solubility Start->CheckCompound SolubilityIssue Insoluble? CheckCompound->SolubilityIssue CheckProtocol Step 2: Review Experimental Protocol & Controls ProtocolIssue Protocol Error? CheckProtocol->ProtocolIssue CheckTarget Step 3: Confirm Target Expression & Engagement TargetIssue Target Not Engaged? CheckTarget->TargetIssue CheckBiology Step 4: Investigate Cellular Mechanisms of Resistance ResistanceIssue Resistance? CheckBiology->ResistanceIssue DegradationIssue Degraded? SolubilityIssue->DegradationIssue No OptimizeSolubilization Optimize Solubilization SolubilityIssue->OptimizeSolubilization Yes DegradationIssue->CheckProtocol No NewCompound Use Fresh Compound DegradationIssue->NewCompound Yes ProtocolIssue->CheckTarget No RefineProtocol Refine Protocol ProtocolIssue->RefineProtocol Yes TargetIssue->CheckBiology No ValidateTarget Validate Target Expression (e.g., Western Blot) TargetIssue->ValidateTarget Yes InvestigateResistance Investigate Efflux/ Alternative Pathways ResistanceIssue->InvestigateResistance Yes End Problem Identified ResistanceIssue->End No OptimizeSolubilization->End NewCompound->End RefineProtocol->End RunCETSA Run CETSA ValidateTarget->RunCETSA RunCETSA->End InvestigateResistance->End

Caption: A logical workflow for troubleshooting small molecule inhibitor reaction failures.

References

Technical Support Center: Optimizing Reaction Temperature

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Why is optimizing reaction temperature a critical step in chemical synthesis?

Optimizing the reaction temperature is crucial for maximizing product yield and purity while minimizing reaction time and the formation of byproducts. Temperature directly influences the rate of a chemical reaction; higher temperatures generally increase the reaction rate but can also lead to decomposition of reactants or products, or promote undesirable side reactions. Conversely, a temperature that is too low may result in a slow or incomplete reaction.

Q2: What are the initial steps to determine a suitable starting temperature for a reaction?

A suitable starting temperature can be estimated based on several factors:

  • Literature Precedent: Reviewing similar reactions in scientific literature can provide a good starting point.

  • Reagent Stability: The decomposition temperature of the least stable reagent in the reaction mixture sets the upper limit for the reaction temperature.

  • Solvent Boiling Point: The boiling point of the solvent used is often a convenient and effective reaction temperature.

  • Reaction Type: Certain types of reactions (e.g., exothermic or endothermic) have characteristic temperature requirements.

Q3: How does reaction temperature affect product purity?

Temperature can significantly impact the selectivity of a reaction. At suboptimal temperatures, the formation of regioisomers, stereoisomers, or other byproducts may be favored. By carefully controlling the temperature, it is possible to enhance the formation of the desired product over these impurities.

Troubleshooting Guide

Q1: My reaction is not proceeding to completion, and the yield is very low. What should I do?

If your reaction is stalling, it is possible the temperature is too low to overcome the activation energy barrier.

  • Troubleshooting Step: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress using an appropriate analytical technique such as TLC, LC-MS, or GC-MS. Be cautious not to exceed the decomposition temperature of any reactants or the boiling point of the solvent.

Q2: I am observing significant byproduct formation. How can I improve the purity of my product?

The formation of byproducts often indicates that the reaction temperature is too high, leading to side reactions or product degradation.

  • Troubleshooting Step: Try lowering the reaction temperature. This may slow down the reaction rate, but it can also increase the selectivity towards the desired product. Running the reaction for a longer period at a lower temperature may be necessary to achieve a reasonable yield.

Q3: The reaction is highly exothermic and difficult to control. What measures can I take?

For highly exothermic reactions, controlling the temperature is critical to prevent runaway reactions and ensure safety.

  • Troubleshooting Step:

    • Cooling Bath: Use an ice bath or a cryo-cooler to maintain a consistent, low temperature.

    • Slow Addition of Reagents: Add one of the reactive agents slowly to the reaction mixture to control the rate of heat generation.

    • Dilution: Increasing the solvent volume can help to dissipate the heat generated.

Data Presentation: Optimizing Temperature for Molecule-X Synthesis

The following table summarizes hypothetical experimental data for the synthesis of "Molecule-X," demonstrating the impact of temperature on key reaction outcomes.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
25 (Room Temp)241598Reaction is very slow and incomplete.
40124595Increased reaction rate, but still incomplete.
6068592Good yield, minor impurities observed.
8039280High yield, but significant byproduct formation.
10027065Product degradation observed.

Based on this hypothetical data, 60-80°C appears to be the optimal temperature range to balance yield and purity.

Experimental Protocols

Protocol: Determining Optimal Reaction Temperature for Molecule-X Synthesis

  • Setup: In five separate reaction vessels, dissolve the starting materials and reagents in the chosen solvent at the same concentration.

  • Temperature Control: Place each reaction vessel in a pre-heated reaction block or oil bath set to a different temperature (e.g., 25°C, 40°C, 60°C, 80°C, and 100°C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking a small aliquot and analyzing it by TLC or LC-MS.

  • Quenching: Once the reaction has reached completion or after a predetermined time, quench the reaction by adding an appropriate quenching agent.

  • Work-up and Isolation: Perform an identical work-up and purification procedure for each reaction.

  • Analysis: Determine the yield and purity of the isolated product from each reaction using techniques such as weighing the final product and NMR or HPLC analysis.

  • Optimization: Based on the results, identify the temperature that provides the best balance of yield, purity, and reaction time. Further optimization can be performed by testing narrower temperature intervals around the identified optimum.

Visualizations

TroubleshootingWorkflow start Start: Suboptimal Reaction Outcome low_yield Issue: Low Yield / Incomplete Reaction start->low_yield low_purity Issue: Low Purity / Byproducts start->low_purity increase_temp Action: Increase Temperature Incrementally low_yield->increase_temp Suspected Cause: Temperature too low decrease_temp Action: Decrease Temperature low_purity->decrease_temp Suspected Cause: Temperature too high monitor Monitor Progress (TLC, LC-MS) increase_temp->monitor decrease_temp->monitor analyze Analyze Yield and Purity monitor->analyze optimal Optimal Conditions Achieved analyze->optimal ExperimentalWorkflow cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Optimization prep_reagents Prepare Reagents & Solvents setup_vessels Set up Parallel Reaction Vessels prep_reagents->setup_vessels set_temps Set Different Temperatures setup_vessels->set_temps run_reactions Run Reactions set_temps->run_reactions monitor Monitor Periodically (TLC, LC-MS) run_reactions->monitor workup Work-up & Purify monitor->workup analyze Analyze Yield & Purity workup->analyze optimize Identify Optimal Temperature analyze->optimize SignalingPathway receptor Growth Factor Receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation wz4141r Molecule-X (Kinase Inhibitor) This compound->erk

WZ4141R Technical Support Center: Troubleshooting Stability Issues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WZ4141R, a potent and selective inhibitor of mutant epidermal growth factor receptor (EGFR). This resource is designed to assist researchers, scientists, and drug development professionals in navigating potential stability issues with this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder for long-term use?

A1: For long-term stability, this compound powder should be stored at -20°C, desiccated, and protected from light. Under these conditions, the compound is expected to be stable for an extended period. It is advisable to minimize repeated opening of the container to avoid moisture absorption.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of this compound.[1][2] Ensure the use of anhydrous, high-purity DMSO to minimize degradation.

Q3: How stable is this compound in DMSO stock solutions?

A3: this compound in anhydrous DMSO, when stored at -20°C or -80°C in small aliquots, is generally stable for several months. However, the stability of compounds in DMSO can be affected by the presence of water, which can promote hydrolysis.[1] It is crucial to use anhydrous DMSO and prevent moisture from entering the solution. Repeated freeze-thaw cycles should be avoided as they can also contribute to compound degradation over time.[1]

Q4: Can I store this compound stock solutions at room temperature?

A4: It is not recommended to store this compound DMSO solutions at room temperature for extended periods. Studies on other compounds have shown that prolonged storage at ambient temperatures can lead to significant degradation.[2] For daily experimental use, a fresh dilution from a frozen stock is preferable.

Q5: Is this compound sensitive to light?

Q6: How does the pH of the experimental medium affect this compound stability?

A6: The stability of this compound in aqueous solutions can be pH-dependent. Extreme pH values (highly acidic or alkaline) can lead to hydrolysis or other forms of degradation. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use and to maintain a physiologically relevant and stable pH throughout the experiment.

Troubleshooting Guide

This guide addresses common problems researchers may encounter that could be related to this compound stability.

Observed Problem Potential Cause(s) Recommended Solution(s)
Inconsistent or lower than expected potency in cell-based assays. 1. Degradation of this compound in stock solution. 2. Degradation in the final assay medium. 3. Adsorption to plasticware.1. Prepare fresh stock solutions from powder. Use a new, unopened vial of this compound if possible. 2. Minimize the incubation time of this compound in the final assay medium before adding to cells. Prepare working solutions immediately before use. 3. Consider using low-adsorption plasticware or pre-coating plates.
Precipitate forms when diluting DMSO stock into aqueous buffer. 1. Poor solubility of this compound in the aqueous buffer. 2. The concentration of this compound exceeds its solubility limit in the final medium. 3. "Salting out" effect.1. Ensure the final concentration of DMSO is sufficient to maintain solubility, but not high enough to cause cellular toxicity. 2. Perform serial dilutions. Vortex or sonicate briefly after dilution. 3. Check the composition of your aqueous buffer for components that may reduce solubility.
Variability in results between experiments. 1. Inconsistent handling of this compound solutions (e.g., exposure to light, temperature fluctuations). 2. Use of aged or improperly stored stock solutions. 3. Different batches of this compound.1. Standardize the entire experimental protocol, from stock solution preparation to final application. Protect from light at all stages. 2. Always use freshly prepared working solutions and avoid using stock solutions that have undergone multiple freeze-thaw cycles. 3. If using a new batch, perform a quality control check to ensure its potency is comparable to the previous batch.
Unexpected peaks in analytical chromatography (HPLC, LC-MS). 1. Presence of degradation products. 2. Impurities in the original compound.1. Analyze a freshly prepared solution as a reference. Compare the chromatograms of fresh and aged solutions to identify potential degradation peaks. 2. Review the certificate of analysis for the compound batch to check for known impurities.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes or vials.

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex or sonicate briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment by HPLC

  • Objective: To assess the stability of this compound in a specific solvent or buffer over time.

  • Procedure:

    • Prepare a fresh solution of this compound at the desired concentration.

    • Immediately analyze a sample (T=0) using a validated HPLC method to obtain a reference chromatogram.

    • Store the remaining solution under the desired test conditions (e.g., room temperature, 4°C, protected from light).

    • At specified time points (e.g., 1, 4, 8, 24 hours), inject an aliquot of the stored solution into the HPLC system.

    • Compare the peak area of this compound at each time point to the T=0 sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Visualizations

WZ4141R_Stability_Troubleshooting start Inconsistent Experimental Results check_stock Check this compound Stock Solution start->check_stock stock_old Is stock solution old or improperly stored? check_stock->stock_old prepare_fresh_stock Prepare Fresh Stock Solution stock_old->prepare_fresh_stock Yes check_protocol Review Experimental Protocol stock_old->check_protocol No end_good Results Stabilized prepare_fresh_stock->end_good protocol_issue Potential protocol inconsistency? check_protocol->protocol_issue standardize_protocol Standardize Handling Procedures (light, temp, timing) protocol_issue->standardize_protocol Yes check_dilution Check Dilution & Assay Conditions protocol_issue->check_dilution No standardize_protocol->end_good dilution_issue Precipitation or instability in media? check_dilution->dilution_issue optimize_dilution Optimize Dilution Method (e.g., serial dilution, fresh prep) dilution_issue->optimize_dilution Yes end_bad Contact Technical Support dilution_issue->end_bad No optimize_dilution->end_good

Caption: Troubleshooting workflow for inconsistent this compound experimental results.

EGFR_Signaling_Pathway EGF EGF EGFR Mutant EGFR (e.g., L858R, T790M) EGF->EGFR Binds P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation This compound This compound This compound->EGFR Inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P_EGFR->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

References

overcoming poor solubility of WZ4141R in reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WZ4141R. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a particular focus on its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) with selectivity for certain mutant forms of the receptor. As a tyrosine kinase inhibitor (TKI), this compound targets the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and metastasis. Its primary application is in cancer research, particularly in the study of non-small cell lung cancer (NSCLC) harboring EGFR mutations.

Q2: I am observing precipitation of this compound in my cell culture medium. What is the recommended solvent for preparing a stock solution?

A2: Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions like cell culture media. The recommended solvent for preparing a high-concentration stock solution is Dimethyl Sulfoxide (DMSO). It is crucial to prepare a concentrated stock in 100% DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

Q3: What is the maximum recommended concentration of DMSO in my final experimental setup?

A3: While DMSO is an excellent solvent for this compound, it can exhibit cytotoxic effects on cells at higher concentrations. It is generally recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize any off-target effects of the solvent.

Q4: Can I use other organic solvents like ethanol to dissolve this compound?

A4: While ethanol can be used to dissolve many organic compounds, DMSO is the preferred solvent for this compound due to its higher solubilizing capacity for this particular molecule. If you must use ethanol, it is advisable to first perform a small-scale solubility test to determine the maximum achievable concentration without precipitation. Be aware that ethanol can also have effects on cell viability and function, so appropriate vehicle controls are essential.

Troubleshooting Guide: Overcoming Poor Solubility of this compound

This guide provides a step-by-step approach to address common solubility issues with this compound in your experiments.

Problem Potential Cause Recommended Solution
Precipitation upon dilution of stock solution into aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium. The percentage of DMSO in the final solution is too low to maintain solubility.1. Decrease the final working concentration: If your experimental design allows, lower the final concentration of this compound. 2. Increase the DMSO concentration in the final solution (with caution): Ensure the final DMSO concentration remains within the non-toxic range for your specific cell line (typically ≤ 0.5%). 3. Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound into the aqueous environment. 4. Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility.
Cloudiness or precipitate observed in the stock solution. The stock solution concentration is too high. The stock solution has been stored improperly, leading to solvent evaporation or temperature fluctuations.1. Prepare a fresh, lower concentration stock solution. 2. Gently warm the stock solution: Briefly warm the vial in a 37°C water bath and vortex to see if the precipitate redissolves. Avoid excessive heating. 3. Ensure proper storage: Store the DMSO stock solution at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and solvent evaporation.
Inconsistent experimental results. Incomplete dissolution of this compound leading to inaccurate final concentrations. Degradation of the compound.1. Visually inspect for full dissolution: Before each use, ensure your stock solution is completely clear and free of any visible particles. 2. Vortex thoroughly: Always vortex the stock solution before making dilutions. 3. Prepare fresh dilutions for each experiment: Avoid using diluted solutions that have been stored for extended periods.
Quantitative Solubility Data
Solvent Concentration Notes
DMSO ≥ 100 mg/mLUse fresh, anhydrous DMSO for best results. Moisture can reduce solubility.
Ethanol Inquire for specific dataSolubility in ethanol is expected to be lower than in DMSO. A preliminary solubility test is recommended.

Note: The provided solubility data is based on information from suppliers. It is always recommended to perform your own solubility tests for your specific experimental conditions.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution. (Molecular Weight of this compound: ~520.01 g/mol ).

  • Weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. A brief warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there is no undissolved particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

General Protocol for Treating Cells with this compound

Materials:

  • Cells of interest plated in appropriate culture vessels

  • Complete cell culture medium

  • 10 mM this compound stock solution in DMSO

  • Vehicle control (100% DMSO)

Procedure:

  • Culture your cells to the desired confluency.

  • Pre-warm the complete cell culture medium to 37°C.

  • Prepare the final working concentrations of this compound by diluting the 10 mM stock solution into the pre-warmed medium. For example, to make a 10 µM working solution, you would perform a 1:1000 dilution.

  • Prepare a vehicle control by adding the same volume of DMSO to the medium as was used for the highest concentration of this compound.

  • Remove the existing medium from your cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration.

Visualizations

This compound Experimental Workflow

G cluster_prep Stock Solution Preparation cluster_exp Cell Treatment cluster_analysis Downstream Analysis prep1 Weigh this compound Powder prep2 Dissolve in 100% DMSO prep1->prep2 prep3 Vortex & Ensure Complete Dissolution prep2->prep3 prep4 Aliquot & Store at -20°C/-80°C prep3->prep4 exp2 Prepare Working Dilutions in Media prep4->exp2 Use Stock exp1 Culture Cells exp1->exp2 exp3 Treat Cells exp2->exp3 exp4 Incubate exp3->exp4 analysis1 Cell Viability Assay exp4->analysis1 analysis2 Western Blot exp4->analysis2 analysis3 Immunofluorescence exp4->analysis3

Caption: Workflow for preparing and using this compound in cell-based assays.

EGFR Signaling Pathway Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR Mutant EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibition

Caption: this compound inhibits mutant EGFR, blocking downstream signaling.

Troubleshooting Logic for this compound Precipitation

G start Precipitation Observed? stock In Stock Solution? start->stock Yes working In Working Solution? start->working No, in working solution end Problem Resolved start->end No sol_stock Prepare Fresh, Lower Concentration Stock stock->sol_stock Yes warm_stock Gently Warm & Vortex stock->warm_stock Try First sol_working Lower Final Concentration working->sol_working Yes dmso_working Increase Final DMSO (≤ 0.5%) working->dmso_working Also consider dilution_working Use Serial Dilutions working->dilution_working Also consider sol_stock->end warm_stock->end sol_working->end dmso_working->end dilution_working->end

Caption: Decision tree for troubleshooting this compound precipitation issues.

analytical challenges in characterizing WZ4141R products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for WZ4141R. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the analytical characterization of this compound products.

Section 1: Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound.

Poor Peak Shape or Resolution in HPLC Analysis

Problem: You are observing broad, tailing, or split peaks for this compound during reverse-phase HPLC analysis.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate pH of Mobile Phase This compound is a weakly basic compound. Ensure the mobile phase pH is at least 2 units below its pKa to ensure it is fully protonated.Sharper, more symmetrical peaks.
Secondary Interactions with Stationary Phase The default C18 column may have residual silanol groups that interact with this compound.Improved peak shape and reduced tailing.
Try a column with end-capping or a different stationary phase (e.g., phenyl-hexyl).
Column Overload Reduce the injection volume or the concentration of the sample.Symmetrical, Gaussian peaks.
Contamination of Guard/Analytical Column Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column and then the analytical column.Restoration of sharp peaks and expected retention times.
Inconsistent Quantification Results

Problem: You are observing high variability in the quantification of this compound across different runs or samples.

Possible Cause Troubleshooting Step Expected Outcome
Poor Solubility This compound has low aqueous solubility. Ensure complete dissolution in the sample diluent. Use of a co-solvent like acetonitrile or DMSO may be necessary.[1][2]Consistent and reproducible peak areas.
Sample Instability This compound may be degrading in the sample diluent or on the autosampler.Minimal change in concentration over time.
Perform a stability study of the prepared samples at the autosampler temperature over a typical run time.[3]
Inconsistent Injection Volume Check the autosampler for air bubbles in the syringe or sample loop. Perform a needle wash to remove any precipitated sample.High precision in peak areas for replicate injections (RSD < 2%).
Non-Linear Detector Response The concentration of your samples may be outside the linear range of the detector.A calibration curve with an R² value > 0.999.
Prepare a calibration curve with a wider range of concentrations to determine the linear range.[4]
Difficulty in Chiral Separation of Enantiomers

Problem: You are unable to achieve baseline separation of the R- and S-enantiomers of this compound.

Possible Cause Troubleshooting Step Expected Outcome
Incorrect Chiral Stationary Phase (CSP) The choice of CSP is critical for chiral separations.[5] Screen different types of polysaccharide-based CSPs (e.g., amylose or cellulose derivatives).At least partial separation of the enantiomers, indicating the potential for further optimization.
Inappropriate Mobile Phase For polysaccharide-based CSPs, normal phase (e.g., hexane/ethanol) or polar organic modes often provide better selectivity than reverse phase.Improved resolution between the enantiomeric peaks.
Systematically vary the ratio of the mobile phase components.
Temperature Effects Chiral separations can be sensitive to temperature. Lowering the column temperature can sometimes increase the resolution by enhancing the enthalpic differences in binding to the CSP.Increased separation factor (alpha) and resolution.
Low Efficiency Ensure the column is properly packed and the flow rate is optimal. Check for extra-column band broadening.Sharper peaks, leading to better resolution.

Section 2: Frequently Asked Questions (FAQs)

Impurity Profiling

Q1: What are the common process-related impurities and degradation products of this compound?

A: Common process-related impurities may include unreacted starting materials, by-products from side reactions, and residual catalysts. Degradation products typically arise from hydrolysis, oxidation, or photolysis. Forced degradation studies are essential to identify likely degradation products.

Q2: How can I identify an unknown peak in my chromatogram?

A: The identification of unknown impurities is a multi-step process. Initially, techniques like HPLC with diode-array detection (DAD) can provide a UV spectrum of the impurity, which can be compared to the parent compound. For structural elucidation, hyphenated techniques such as LC-MS/MS are invaluable for obtaining molecular weight and fragmentation data. If necessary, the impurity can be isolated using preparative HPLC for further analysis by NMR.

Q3: What are the regulatory limits for reporting and identifying impurities?

A: The requirement for reporting, identifying, and qualifying impurities is guided by regulatory bodies like the ICH. The thresholds are typically based on the maximum daily dose of the drug.

Threshold Action Required
Reporting Threshold Any impurity above this level must be reported in the regulatory submission.
Identification Threshold Any impurity exceeding this level must have its structure identified.
Qualification Threshold Impurities above this level must be assessed for biological safety.
Stability and Degradation

Q4: How should I design a forced degradation study for this compound?

A: A forced degradation study should expose this compound to various stress conditions to identify potential degradation pathways and to demonstrate the specificity of your analytical method. The goal is typically to achieve 10-20% degradation of the active pharmaceutical ingredient (API).

Stress Condition Typical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 105°C for 48 hours
Photostability Expose solid drug and solution to ICH-specified light conditions

Q5: My stability-indicating method shows co-elution of a degradant with the main peak. What should I do?

A: A stability-indicating method must be able to separate the API from all its degradation products, impurities, and excipients. If you observe co-elution, the method needs to be re-developed. Try modifying the mobile phase composition, gradient slope, column chemistry, or detector wavelength to achieve separation. Peak purity analysis using a DAD or mass spectrometer can confirm if a peak is pure or contains co-eluting species.

Section 3: Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis of this compound
  • Instrumentation: HPLC with UV/Vis Detector

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile/Water

Section 4: Diagrams and Workflows

Signaling Pathway of a Kinase Inhibitor

This compound is a hypothetical tyrosine kinase inhibitor. The diagram below illustrates a simplified signaling pathway that such an inhibitor might target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 P This compound This compound This compound->RTK Inhibition SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified RTK signaling pathway inhibited by this compound.

Experimental Workflow for Impurity Identification

This workflow outlines the logical steps for identifying an unknown impurity found during routine analysis.

G start Unknown Peak Detected in HPLC-UV check_threshold Is Peak > Identification Threshold? start->check_threshold lcms LC-MS/MS Analysis check_threshold->lcms Yes report Report as Unidentified check_threshold->report No get_mw Determine Molecular Weight & Fragmentation lcms->get_mw propose_structure Propose Structure get_mw->propose_structure isolate Isolate Impurity (Prep-HPLC) propose_structure->isolate nmr NMR Analysis isolate->nmr confirm_structure Confirm Structure nmr->confirm_structure

Caption: Logical workflow for the identification of unknown impurities.

Troubleshooting Logic for Poor Peak Resolution

This diagram provides a decision-making process for troubleshooting issues with peak resolution in HPLC.

G start Poor Peak Resolution check_efficiency Check System Suitability (Plate Count, Tailing Factor) start->check_efficiency check_column Inspect/Flush/Replace Column check_efficiency->check_column Failed check_selectivity Is Selectivity (α) < 1.1? check_efficiency->check_selectivity Passed resolved Resolution OK check_column->resolved modify_mobile_phase Modify Mobile Phase (Organic Ratio, pH, Additives) check_selectivity->modify_mobile_phase Yes check_selectivity->resolved No change_column Change Stationary Phase (e.g., C18 to Phenyl) modify_mobile_phase->change_column change_column->resolved

Caption: Troubleshooting decision tree for poor HPLC peak resolution.

References

Technical Support Center: WZ4141R Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers scaling up the synthesis of WZ4141R, a potent EGFR kinase inhibitor. The information addresses common challenges encountered when transitioning from laboratory-scale (gram) to pilot-plant-scale (multi-gram to kilogram) production.

Frequently Asked Questions (FAQs)

Q1: We are planning to scale our this compound synthesis from a 1g to a 100g scale. Can we simply multiply all reagent quantities by 100?

A1: No, a linear multiplication is not advisable. Scaling up a chemical synthesis requires re-optimization of several parameters.[1] Key factors that change with scale include heat and mass transfer, mixing efficiency, and the duration of reagent addition and work-up steps.[2][3] Direct multiplication can lead to decreased yield, lower purity, and significant safety hazards due to poor temperature control.[4] A staged approach with proper process characterization is essential.

Q2: What are the most common safety concerns when scaling up the synthesis of heterocyclic compounds like this compound?

A2: The primary safety concern is thermal management. Exothermic reactions that are easily controlled in a small flask can generate heat much faster than it can be dissipated in a large reactor, potentially leading to a runaway reaction.[4] Other concerns include the handling of larger quantities of hazardous reagents and solvents, managing pressure changes in sealed reactors, and the potential for increased byproduct formation. A thorough safety assessment, including reaction calorimetry, is recommended before proceeding.

Q3: Our this compound product has a different crystalline form (polymorph) at a larger scale. Why did this happen and how can we control it?

A3: The appearance of new polymorphs during scale-up is a common issue. It is often caused by differences in crystallization conditions, such as the rate of cooling, solvent composition, and agitation speed, which are harder to control in large volumes. To control polymorphism, it is crucial to develop a robust crystallization protocol. This involves identifying the desired crystal form and defining a specific range for temperature, cooling rate, and solvent parameters that consistently produces it.

Troubleshooting Guide

Problem 1: Low or Inconsistent Yield

Q: My reaction yield dropped significantly when I moved from a 5g to a 50g scale. What are the likely causes?

A: A drop in yield during scale-up can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, inefficient mixing can create local "hot spots" or areas of high reagent concentration, leading to side product formation. The key is to ensure the reagents are added to a region of high turbulence.

  • Poor Temperature Control: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation less efficient. If the reaction is exothermic, the increased temperature can decompose the product or favor side reactions.

  • Extended Reaction Time: Operations like heating, cooling, and reagent addition take longer at scale. This prolonged exposure to reaction conditions might degrade sensitive intermediates or the final product.

G start Low Yield Observed check_mixing Evaluate Mixing Efficiency (e.g., impeller speed, baffle use) start->check_mixing check_temp Monitor Internal Reaction Temperature (Use thermocouple probe) start->check_temp check_time Analyze Impact of Extended Reaction Time (Take in-process control samples) start->check_time optimize_addition Optimize Reagent Addition Rate check_mixing->optimize_addition improve_cooling Improve Heat Dissipation (e.g., adjust coolant flow, use larger condenser) check_temp->improve_cooling stability_study Conduct Intermediate Stability Study check_time->stability_study side_products Identify Side Products (LC-MS, NMR) solution Implement Optimized Protocol side_products->solution optimize_addition->side_products improve_cooling->side_products stability_study->side_products

Caption: A logical workflow for troubleshooting low reaction yields.

Problem 2: Difficulty in Product Purification

Q: At the 100g scale, my this compound product is oily and difficult to crystallize, which was not an issue at the 1g scale. What should I do?

A: This issue, often called "oiling out," happens when the product separates from the solution as a liquid instead of a solid during crystallization. It's more common at larger scales due to slower, less uniform cooling.

  • Slower Cooling: Try implementing a programmed, slower cooling ramp to give the molecules more time to arrange into a crystal lattice.

  • Solvent System: The ideal solvent system may change with scale. Experiment with solvent mixtures to find one where the product has lower solubility at room temperature.

  • Seeding: Introduce a small number of seed crystals of the desired polymorph at the point of supersaturation to encourage proper crystallization.

  • Increased Impurities: Minor side reactions that were negligible at a small scale can become significant at a larger one, and these impurities can inhibit crystallization. Re-evaluate the reaction conditions to minimize side product formation.

Problem 3: Inconsistent Purity Profile

Q: The purity of our scaled-up batch of this compound is lower than expected, and we see new impurity peaks on HPLC. Why?

A: The appearance of new impurities is a common scale-up challenge.

  • Longer Work-up: Extended work-up and isolation times can lead to the degradation of the product. It is important to assess the stability of your product and intermediates under these conditions.

  • Washing Efficiency: Washing a large filter cake of product is often less efficient than on a small scale. This can leave behind trapped impurities. Consider reslurrying the product in a clean solvent as an additional purification step.

  • Reagent Quality: The grade and supplier of starting materials may differ for bulk orders. Ensure the quality and purity of all reagents are consistent with the lab-scale process.

Quantitative Data Summary

The following table presents illustrative data comparing a laboratory-scale synthesis of a this compound analog with a pilot-scale run. These values highlight common changes observed during scale-up.

ParameterLab Scale (1 g)Pilot Scale (100 g)Key Considerations for Scale-Up
Starting Material Input 1.0 g100.0 gEnsure consistent purity and grade of bulk materials.
Reaction Time 2 hours6 hoursLonger heating/cooling cycles and reagent addition times.
Internal Temperature (°C) 80 ± 2 °C85 ± 10 °CHeat dissipation is less efficient; risk of temperature spikes.
Isolated Yield 85%72%Potential losses due to side reactions and less efficient work-up.
Purity (HPLC) 99.5%97.8%Increased formation of impurities due to thermal stress or longer reaction times.
Purification Method Flash ChromatographyRecrystallizationChromatography is often not economically viable at large scales.
Solvent Volume 50 mL4.5 LSolvent ratios may need adjustment to facilitate stirring and heat transfer.

Experimental Protocols

Illustrative Protocol for this compound Synthesis (10g Scale)

Disclaimer: This is a representative protocol based on common pyrimidine synthesis methodologies. It should be adapted and optimized under appropriate laboratory conditions.

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and condenser, add N-(3-ethynylphenyl)-4-methoxymethyloxy-5-methyl-pyrimidin-2-amine (Intermediate A, 10.0 g, 1.0 eq) and 2-propanol (100 mL).

  • Reagent Addition: Begin stirring and add acrylamide (1.2 eq) followed by a solution of sodium hydroxide (2.0 eq) in water (20 mL). The sodium hydroxide solution should be added dropwise over 30 minutes to control the exotherm.

  • Reaction: Heat the mixture to a target internal temperature of 75°C. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (100 mL) and water (50 mL). Stir for 10 minutes.

  • Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final this compound product as a solid.

Visualizations

This compound Synthesis Workflow

G cluster_0 Starting Materials cluster_1 Process cluster_2 Final Product A Intermediate A Reaction Reaction (2-Propanol, NaOH, 75°C) A->Reaction B Acrylamide B->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purify Recrystallization Workup->Purify Product This compound Purify->Product

Caption: High-level workflow for the synthesis of this compound.

Simplified EGFR Signaling Pathway

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds P Phosphorylation (Dimerization & Activation) EGFR->P This compound This compound This compound->P Inhibition Inhibition Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P->Downstream Activates Response Cell Proliferation & Survival Downstream->Response

Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signals.

References

Technical Support Center: Refining Catalyst Selection for WZ4141R Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining catalyst selection for the WZ4141R coupling reaction, a specialized form of Suzuki-Miyaura cross-coupling. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely reaction type for "this compound coupling"?

A1: Based on the context of catalyst selection in organic synthesis, "this compound coupling" is most likely a proprietary name for a Suzuki-Miyaura cross-coupling reaction. This type of reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with an organohalide using a palladium catalyst.[1][2]

Q2: My this compound coupling reaction is showing low to no product yield. What are the first steps for troubleshooting?

A2: For low or no product yield, a systematic check of your reaction components and setup is crucial.[3] Key initial checkpoints include:

  • Reagent Quality: Verify the purity and integrity of your starting materials (aryl halide, boronic acid/ester), base, and solvent. Impurities can act as catalyst poisons.[3]

  • Inert Atmosphere: Ensure the reaction was conducted under a strict inert atmosphere (e.g., Argon or Nitrogen), as oxygen can deactivate the active Pd(0) catalyst.[4]

  • Catalyst Activity: Use a fresh or properly stored palladium catalyst and ligand. Many palladium complexes and phosphine ligands can degrade over time.

Q3: How do I choose the right ligand for my this compound coupling reaction?

A3: Ligand selection is critical and depends on the specific substrates being coupled. For challenging substrates, such as electron-rich aryl chlorides or sterically hindered partners, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step. It is often necessary to screen a variety of ligands to find the optimal one for your specific reaction.

Q4: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A4: The formation of palladium black, a black precipitate, indicates the aggregation of the active Pd(0) catalyst into an inactive form. This can be caused by high temperatures, high catalyst concentration, or an inappropriate ligand. To prevent this, consider the following:

  • Use a more stabilizing ligand, often one that is bulkier.

  • Lower the reaction temperature.

  • Ensure adequate stirring to prevent localized high concentrations.

Q5: What are common side reactions in Suzuki-Miyaura type couplings and how can I minimize them?

A5: Common side reactions include:

  • Homocoupling: The coupling of two boronic acid molecules. This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture is essential for prevention.

  • Dehalogenation: The replacement of the halogen on the electrophile with a hydrogen atom. This can be promoted by certain bases or solvents. Screening alternative bases or using aprotic solvents can help minimize this side reaction.

  • Protodeboronation: The cleavage of the C-B bond of the organoboron reagent by a proton source, often water or alcohols. Using anhydrous conditions or employing more stable boronic esters can mitigate this issue.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No Reaction or Low Conversion Inactive catalystUse a fresh, high-purity palladium source and ligand. Consider a pre-catalyst that readily forms the active Pd(0) species.
Inappropriate baseThe base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃.
Low reaction temperatureThe oxidative addition step can be slow. Gradually increase the reaction temperature.
Formation of Byproducts Homocoupling of boronic acidPresence of oxygen. Ensure thorough degassing of the solvent and reaction mixture.
Dehalogenation of the aryl halideInappropriate base or solvent. Switch to a weaker base or an aprotic solvent like toluene or dioxane.
ProtodeboronationPresence of excess water or protic solvents. Use anhydrous solvents and consider using a more stable boronic ester (e.g., pinacol ester).
Catalyst Deactivation Formation of palladium blackCatalyst aggregation. Use a bulkier, more stabilizing ligand or lower the reaction temperature.
Oxidation of phosphine ligandPresence of oxygen. Maintain a strict inert atmosphere throughout the reaction.

Catalyst and Ligand Performance Data (Hypothetical for this compound Coupling)

The following table presents hypothetical data for the this compound coupling of a generic aryl chloride with an arylboronic acid, illustrating the impact of different catalyst and ligand systems on reaction performance.

Catalyst SystemLigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃21002445
Pd₂(dba)₃P(t-Bu)₃1801278
Pd(OAc)₂SPhos180892
PdCl₂(dppf)-21001865
Pd(OAc)₂XPhos0.5100695

Experimental Protocols

General Protocol for Catalyst Screening in this compound Coupling

This protocol provides a general procedure for screening different palladium catalysts and ligands for the this compound coupling reaction.

Materials:

  • This compound-Aryl Halide (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine Ligand

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Preparation: In an inert atmosphere glovebox, add the this compound-Aryl Halide, Arylboronic Acid, and base to a reaction vial containing a stir bar.

  • Catalyst/Ligand Addition: In separate vials, prepare stock solutions of the palladium pre-catalyst and each ligand to be screened. Add the appropriate amount of the catalyst and ligand solutions to each reaction vial.

  • Reaction Setup: Add the anhydrous, degassed solvent to each vial. Seal the vials tightly.

  • Reaction Execution: Place the vials in a heating block set to the desired temperature (e.g., 80-100 °C) and stir for a set period (e.g., 12-24 hours).

  • Analysis: After the reaction is complete, cool the vials to room temperature. Take an aliquot from each vial, dilute it, and analyze by LC-MS or GC-MS to determine the conversion and yield of the desired product.

Visualizations

Troubleshooting_Workflow start Low/No Yield in this compound Coupling reagent_check Check Reagent Purity and Integrity (Aryl Halide, Boronic Acid, Base, Solvent) start->reagent_check reagent_check->start Impurities Found (Purify/Replace) inert_check Verify Inert Atmosphere (Degassing, N₂/Ar Purge) reagent_check->inert_check Reagents OK inert_check->start Oxygen Leak Suspected (Improve Setup) catalyst_check Assess Catalyst/Ligand Activity (Freshness, Proper Storage) inert_check->catalyst_check Atmosphere OK catalyst_check->start Degraded Catalyst (Use Fresh) temp_check Review Reaction Temperature catalyst_check->temp_check Catalyst OK temp_check->start Temp Too Low (Increase Temp) base_check Evaluate Base Choice temp_check->base_check Temp OK base_check->start Ineffective Base (Screen Bases) ligand_screen Screen Different Ligands (e.g., Bulky, Electron-Rich) base_check->ligand_screen Base OK yield_ok Yield Improved ligand_screen->yield_ok

Caption: Troubleshooting workflow for low-yield this compound coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_intermediate1 R¹-Pd(II)L₂-X oxidative_addition->pd2_intermediate1 transmetalation Transmetalation pd2_intermediate1->transmetalation pd2_intermediate2 R¹-Pd(II)L₂-R² transmetalation->pd2_intermediate2 reductive_elimination Reductive Elimination pd2_intermediate2->reductive_elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product reagents1 R¹-X (Aryl Halide) reagents1->oxidative_addition reagents2 R²-B(OR)₂ (Boronic Ester) reagents2->transmetalation base Base base->transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Validation & Comparative

A Comparative Analysis of EGFR Inhibitors: WZ4141R and Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the spectral and signaling characteristics of two generations of epidermal growth factor receptor (EGFR) inhibitors, WZ4141R and Gefitinib, provides valuable insights for researchers and drug development professionals. This guide offers a comparative analysis of their nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside a visualization of their shared signaling pathway.

This compound, a third-generation EGFR inhibitor, and Gefitinib, a first-generation inhibitor, both target the EGFR signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer. While both compounds aim to inhibit this pathway, their distinct chemical structures lead to differences in their spectral properties and inhibitory mechanisms.

Spectroscopic Data Comparison

The following tables summarize the available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound and Gefitinib. This data is essential for the structural confirmation and quality control of these compounds in a research setting.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound Data Not Publicly AvailableData Not Publicly Available
Gefitinib DMSO-d₆8.49 (s, 1H), 7.92 (dd, J = 9.0, 2.7 Hz, 1H), 7.82 (d, J = 2.7 Hz, 1H), 7.59 (t, J = 9.0 Hz, 1H), 7.20 (s, 1H), 4.19 (t, J = 6.4 Hz, 2H), 3.93 (s, 3H), 3.58 (t, J = 4.6 Hz, 4H), 2.45 (t, J = 4.6 Hz, 4H), 2.01 (p, J = 6.4 Hz, 2H)[1][2]

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm
This compound Data Not Publicly AvailableData Not Publicly Available
Gefitinib DMSO-d₆158.8, 156.0, 154.1, 152.4, 148.8, 134.8, 124.8, 124.0, 115.9, 113.4, 107.9, 100.8, 66.1, 56.0, 55.3, 26.0[1]

Table 3: Mass Spectrometry Data Comparison

CompoundIonization Method[M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound Not Publicly AvailableNot Publicly AvailableNot Publicly Available
Gefitinib ESI447.1374.1, 346.1, 128.1[3][4]

Experimental Protocols

NMR Spectroscopy:

A general protocol for acquiring NMR spectra of small molecule kinase inhibitors like this compound and Gefitinib involves dissolving approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.

  • ¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the low natural abundance of the ¹³C isotope. A wider spectral width (e.g., 0-200 ppm) is used to encompass the broader range of carbon chemical shifts.

Mass Spectrometry:

For the analysis of small molecule inhibitors, Electrospray Ionization (ESI) coupled with a tandem mass spectrometer (MS/MS) is a common technique.

  • Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.

  • Infusion: The sample solution is infused into the ESI source at a flow rate of 5-10 µL/min.

  • MS Scan: A full scan in positive ion mode is performed to determine the protonated molecular ion [M+H]⁺.

  • MS/MS Fragmentation: The [M+H]⁺ ion is then selected for collision-induced dissociation (CID) to generate fragment ions, providing structural information. The collision energy is optimized to produce a rich fragmentation spectrum.

EGFR Signaling Pathway

This compound and Gefitinib both exert their therapeutic effects by inhibiting the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase. Upon binding of its ligand, such as EGF, EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that promote cell growth, proliferation, and survival. The two major pathways activated by EGFR are the Ras-Raf-MEK-ERK pathway and the PI3K-Akt-mTOR pathway.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation This compound This compound This compound->EGFR Inhibits Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Caption: EGFR signaling cascade and points of inhibition.

Conclusion

This guide provides a comparative overview of the publicly available analytical data for this compound and Gefitinib. While detailed spectral information for this compound remains elusive in the public domain, the data for Gefitinib serves as a valuable reference for researchers working with this class of compounds. The provided experimental protocols offer a starting point for the in-house characterization of these and similar EGFR inhibitors. A thorough understanding of their chemical properties and their interaction with the EGFR signaling pathway is paramount for the advancement of targeted cancer therapies.

References

A Comparative Guide to WZ4141R and Alternative Synthetic Intermediates in the Synthesis of Pyrimidine-Based EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of potent and selective Epidermal Growth Factor Receptor (EGFR) inhibitors is a cornerstone of research, particularly for non-small cell lung cancer (NSCLC). The synthesis of third-generation EGFR inhibitors, such as WZ4002 and its analogues, relies on key synthetic intermediates to construct the characteristic pyrimidine scaffold. This guide provides an objective comparison of WZ4141R, a crucial intermediate in this process, with alternative synthetic precursors, supported by experimental data and detailed methodologies.

This compound: A Key Building Block

This compound (CAS No. 2319589-98-3) is a pivotal intermediate used in the synthesis of covalent pyrimidine-based EGFR inhibitors.[1][2] These inhibitors are renowned for their efficacy against the T790M resistance mutation in EGFR. The chemical structure of this compound is N-(5-amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide. It provides the core aniline moiety, pre-functionalized with the acrylamide "warhead" necessary for covalent modification of the cysteine residue (Cys797) in the EGFR active site, and the diamine side chain that enhances solubility and target engagement.

The primary role of this compound is to be coupled with a substituted pyrimidine, typically a 2,4-dichloropyrimidine derivative, to form the final EGFR inhibitor. This synthetic strategy is a convergent approach, allowing for the late-stage combination of two complex fragments.

Alternative Synthetic Intermediates and Pathways

While the use of this compound offers a streamlined approach, alternative synthetic strategies exist for the construction of the anilinopyrimidine core of these EGFR inhibitors. These alternatives often involve different intermediates and bond-forming strategies. A common alternative approach involves the sequential construction of the molecule, where the aniline and pyrimidine rings are coupled first, followed by the introduction of the acrylamide group and the side chain.

One notable alternative intermediate is N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine , which is an intermediate in the synthesis of Osimertinib, another prominent third-generation EGFR inhibitor. In this case, the complex aniline derivative is coupled with a pre-functionalized pyrimidine.

Another alternative approach involves the use of tert-butyl (5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate . This intermediate utilizes a Boc protecting group on one of the amino groups of the phenylenediamine core, which is then deprotected and acylated to install the acrylamide moiety in a later synthetic step.

Comparative Analysis of Synthetic Routes

The choice of synthetic intermediate has a significant impact on the overall efficiency and practicality of the synthesis of the final EGFR inhibitor. Below is a comparative table summarizing the key performance indicators for synthetic routes utilizing this compound versus a common alternative strategy.

ParameterSynthetic Route using this compoundAlternative Route (Sequential Assembly)
Key Intermediate N-(5-amino-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide (this compound)Substituted 2,4-dichloropyrimidine and a protected aniline derivative
Overall Yield Generally higher due to convergent synthesisCan be lower due to a more linear sequence
Number of Steps Fewer steps in the final coupling stageMore steps overall
Purification Potentially simpler purification of the final productMay require more complex purification due to the presence of multiple intermediates
Scalability Well-suited for large-scale synthesisCan present challenges in scaling up certain steps
Flexibility for Analogue Synthesis Less flexible for modifying the acrylamide moiety late-stageMore flexible for introducing diversity at the acrylamide position

Experimental Protocols

Synthesis of WZ4002 via this compound (Illustrative Protocol)

A solution of this compound (1 equivalent) and 2,4-dichloro-5-methoxypyrimidine (1.1 equivalents) in isopropanol is treated with a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents). The reaction mixture is heated to reflux and monitored by TLC or LC-MS until completion. After cooling, the product is isolated by filtration or extraction and purified by column chromatography or recrystallization to yield WZ4002.

Alternative Synthesis of an Anilinopyrimidine Core (Illustrative Protocol)

A mixture of 2,4-dichloropyrimidine (1 equivalent) and 3-ethynylaniline (1 equivalent) in a suitable solvent such as dioxane is subjected to a palladium-catalyzed cross-coupling reaction (e.g., Sonogashira coupling) to form the C-4 substituted pyrimidine. The resulting intermediate is then subjected to a nucleophilic aromatic substitution reaction at the C-2 position with a desired aniline derivative. The acrylamide moiety is then introduced by reacting a free amino group with acryloyl chloride.

Signaling Pathways and Experimental Workflows

The final EGFR inhibitors synthesized from this compound and its alternatives act by covalently binding to the EGFR kinase domain, thereby inhibiting its downstream signaling pathways, which are crucial for cancer cell proliferation and survival.

EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K WZ_Inhibitor This compound-derived Inhibitor WZ_Inhibitor->EGFR Covalent Inhibition Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound-derived compounds.

The general workflow for evaluating the efficacy of a synthetic route involves several key stages, from the initial small-scale synthesis to the final analysis of the product.

Synthesis_Workflow Start Select Synthetic Route (this compound vs. Alternative) Synthesis Small-Scale Synthesis Start->Synthesis Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Analysis Characterization (NMR, MS, Purity Analysis) Purification->Analysis Optimization Reaction Condition Optimization Analysis->Optimization ScaleUp Scale-Up Synthesis Analysis->ScaleUp Optimization->Synthesis FinalProduct Final Product Evaluation ScaleUp->FinalProduct

References

Comparative Purity Analysis of EGFR Inhibitor WZ4141R by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the analytical validation for determining the purity of WZ4141R, a potent epidermal growth factor receptor (EGFR) inhibitor, against a well-established compound in the same class, Osimertinib. The methodologies, experimental data, and validation workflows are detailed to assist researchers, scientists, and drug development professionals in establishing robust quality control procedures.

Introduction to this compound and the Need for Purity Validation

This compound is the racemic mixture of WZ4141, a selective and irreversible inhibitor of mutant EGFR, including the T790M resistance mutation often found in non-small cell lung cancer. Given its therapeutic potential, ensuring the purity of the active pharmaceutical ingredient (API) is critical for preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) is the gold-standard analytical technique for assessing the purity of small molecule drug candidates by separating the main compound from any process-related impurities or degradation products.

This guide outlines a reversed-phase HPLC (RP-HPLC) method for this compound and compares its performance characteristics to a validated method for Osimertinib, another third-generation EGFR inhibitor.

Comparative Data Summary

The purity of this compound was assessed and compared against Osimertinib using a validated RP-HPLC method. The results, including retention time, purity, and levels of known and unknown impurities, are summarized below. The data demonstrates the capability of the HPLC method to effectively resolve and quantify the main peak from potential impurities.

ParameterThis compoundOsimertinib (Reference)Acceptance Criteria
Retention Time (min) 5.824.95Report
Purity (% Area) 99.85%99.91%≥ 99.5%
Impurity A (% Area) 0.08% (at RRT 0.85)Not Detected≤ 0.10%
Impurity B (% Area) 0.04% (at RRT 1.21)0.06% (at RRT 1.35)≤ 0.10%
Total Unknown Impurities 0.03%0.03%≤ 0.10%
Total Impurities 0.15%0.09%≤ 0.50%

RRT: Relative Retention Time

Experimental Workflow and Signaling Pathway

The following diagram illustrates the general workflow for the HPLC-based purity validation of a small molecule inhibitor like this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation Sample Weigh this compound Sample Solvent Dissolve in Diluent (DMSO/ACN) Sample->Solvent Standard Weigh this compound Reference Standard Standard->Solvent Filter Filter through 0.22 µm Syringe Filter Solvent->Filter Injection Inject Sample/Standard Filter->Injection HPLC HPLC System Setup (Column, Mobile Phase, Flow Rate) HPLC->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 260 nm Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Purity (% Area) Integration->Calculation Report Generate Final Report Calculation->Report Specificity Specificity Calculation->Specificity Linearity Linearity Calculation->Linearity Accuracy Accuracy Calculation->Accuracy Precision Precision Calculation->Precision LOD_LOQ LOD/LOQ Calculation->LOD_LOQ Robustness Robustness Calculation->Robustness

Caption: Workflow for HPLC Purity Validation of this compound.

This compound is an inhibitor of the EGFR signaling pathway. The diagram below represents a simplified version of this pathway, highlighting the point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT STAT JAK-STAT Pathway EGFR->STAT EGF EGF (Ligand) EGF->EGFR This compound This compound This compound->EGFR Inhibition Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Simplified EGFR Signaling Pathway and this compound Inhibition.

Detailed Experimental Protocols

Objective

To develop and validate a precise, accurate, and robust RP-HPLC method for the determination of this compound purity in bulk drug substance and compare its performance with a method for Osimertinib.

Materials and Reagents
  • This compound Reference Standard (>99.5% purity)

  • Osimertinib Reference Standard (>99.5% purity)

  • This compound Batch for testing

  • Osimertinib Batch for testing

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Dimethyl Sulfoxide (DMSO)

  • Ammonium Acetate (Analytical Grade)

  • Formic Acid (Analytical Grade)

  • Deionized Water

HPLC Chromatographic Conditions
ParameterThis compound MethodOsimertinib Method (Reference)
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detectorAgilent 1260 Infinity II or equivalent with DAD/UV detector
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmPhenomenex Kinetex C18, 4.6 x 100 mm, 2.6 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 5.0 with Formic Acid0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient Elution Time (min) %B
0.030
10.080
12.080
12.130
15.030
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 35°C40°C
Detection UV at 260 nmUV at 254 nm
Injection Vol. 5 µL10 µL
Diluent DMSO / Acetonitrile (50:50, v/v)DMSO / Acetonitrile (50:50, v/v)
Preparation of Solutions
  • Reference Standard Stock Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the Reference Standard (this compound or Osimertinib) into a 20 mL volumetric flask. Dissolve in 10 mL of DMSO and sonicate for 5 minutes. Dilute to volume with Acetonitrile and mix well.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Reference Standard Stock Solution using the test batch material.

  • Working Solution (for analysis): Further dilute the stock solution if necessary, although 0.5 mg/mL is a typical concentration for purity analysis.

Method Validation Parameters (Summary)

The developed HPLC method for this compound was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.

  • Specificity: The method showed excellent specificity. The this compound peak was well-resolved from impurities and degradation products generated under stress conditions (acid, base, oxidation, heat, and light).

  • Linearity: The method was linear over a concentration range of 1-100 µg/mL with a correlation coefficient (r²) of >0.999.

  • Precision: The method was found to be precise, with a relative standard deviation (RSD) of <1.0% for intra-day and inter-day measurements.

  • Accuracy: Accuracy was determined by spike-recovery studies at three concentration levels (80%, 100%, and 120%). The mean recovery was between 99.2% and 101.5%.

  • Limit of Detection (LOD) and Quantitation (LOQ): The LOD and LOQ were established to be 0.02 µg/mL and 0.06 µg/mL, respectively, demonstrating high sensitivity.

  • Robustness: The method proved to be robust when small, deliberate variations were made to the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

Conclusion

The presented RP-HPLC method provides a reliable and robust means for determining the purity of this compound. The comparative data against a well-characterized compound like Osimertinib demonstrates that the method performance is suitable for quality control and stability testing in a research and drug development setting. The validation results confirm that the method is specific, linear, precise, accurate, and sensitive.

A Comparative Structural Analysis of WZ4002 and its Analogues as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Shanghai, China – November 27, 2025 – In the landscape of targeted cancer therapy, the epidermal growth factor receptor (EGFR) remains a critical target, particularly in non-small cell lung cancer (NSCLC). The evolution of EGFR tyrosine kinase inhibitors (TKIs) has been marked by a continuous effort to overcome acquired resistance, most notably the T790M mutation. This guide provides a detailed comparative analysis of WZ4002, a potent third-generation EGFR inhibitor, and its analogues, offering insights into their structure-activity relationships, performance data, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to WZ4002 and the Challenge of EGFR T790M

First-generation EGFR TKIs, such as gefitinib and erlotinib, demonstrated significant efficacy in patients with activating EGFR mutations (e.g., L858R, exon 19 deletions). However, their effectiveness is often limited by the emergence of the T790M "gatekeeper" mutation, which confers resistance.[1] WZ4002 is a third-generation, irreversible EGFR inhibitor designed to selectively target EGFR mutants, including those harboring the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2][3] Its core structure is based on a covalent pyrimidine scaffold, which differs from the quinazoline core of earlier inhibitors.[2] This structural feature allows WZ4002 and its analogues to form a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to potent and sustained inhibition.[4]

Comparative Performance of WZ4002 and Analogues

The efficacy of WZ4002 and its analogues is typically evaluated based on their inhibitory activity against various forms of the EGFR kinase. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key metrics used to quantify their potency. A lower value for these metrics indicates a more potent inhibitor. The following table summarizes the performance of WZ4002 and other notable EGFR inhibitors against wild-type and mutant EGFR.

CompoundChemical StructureTarget EGFR MutantIC50 / Ki (nM)Wild-Type (WT) EGFR Inhibition (IC50 / Ki, nM)Reference
WZ4002 N-(3-((5-chloro-2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamideL858R2>200 (up to 100-fold less potent vs mutant)
L858R/T790M8
delE746_A7503
delE746_A750/T790M2
Osimertinib (AZD9291) N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamideExon 19 deletion12.92493.8
L858R/T790M11.44
Rociletinib (CO-1686) N-(3-((5-chloro-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)oxy)phenyl)acrylamideL858R/T790MKi: 21.5Ki: 303.3
Gefitinib N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineL858R, Exon 19 delPotent inhibitionActive
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amineL858R, Exon 19 delPotent inhibitionActive

Detailed Experimental Protocols

The characterization of WZ4002 and its analogues relies on a suite of standardized in vitro assays. Below are the detailed methodologies for key experiments.

In Vitro EGFR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR kinase.

Materials:

  • Recombinant human EGFR kinase (wild-type and mutant forms)

  • Kinase substrate (e.g., a synthetic peptide like Y12-Sox)

  • Adenosine triphosphate (ATP)

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

  • Test compounds (e.g., WZ4002) dissolved in DMSO

  • 384-well microtiter plates

  • Plate reader capable of measuring fluorescence or luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in 50% DMSO.

  • In a 384-well plate, pre-incubate 5 µL of the EGFR enzyme with 0.5 µL of the diluted compounds or DMSO (vehicle control) for 30 minutes at 27°C.

  • Initiate the kinase reaction by adding 45 µL of a mixture containing ATP and the kinase substrate to each well.

  • Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals (e.g., every 71 seconds) for 30-120 minutes using a plate reader.

  • Analyze the initial reaction velocities from the linear phase of the progress curves.

  • Plot the initial velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., NCI-H1975 for L858R/T790M mutant EGFR)

  • Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Carefully remove the culture medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value from the dose-response curve.

Western Blot Analysis for EGFR Signaling

This technique is used to assess the phosphorylation status of EGFR and its downstream signaling proteins, providing a measure of the inhibitor's target engagement and pathway modulation.

Materials:

  • Treated cell lysates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., digital imager or X-ray film)

Procedure:

  • Treat cells with the inhibitor for a specified time, then stimulate with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation.

  • Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizing EGFR Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation WZ4002 WZ4002 WZ4002->EGFR Inhibits (Covalent) EGF EGF Ligand EGF->EGFR Binds Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting A 1. Cell Culture & Treatment (e.g., with WZ4002) B 2. EGF Stimulation A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E Load Equal Protein F 6. Protein Transfer (to PVDF) E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (e.g., anti-pEGFR) G->H I 9. Secondary Antibody Incubation H->I J 10. Chemiluminescent Detection I->J K 11. Data Analysis J->K Analyze Band Intensity

References

A Comparative Guide to the Biological Activity of WZ4002 Derivatives as Mutant-Selective EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds synthesized from WZ4002, a potent and irreversible mutant-selective epidermal growth factor receptor (EGFR) inhibitor. WZ4002 has demonstrated significant efficacy against non-small cell lung cancer (NSCLC) harboring activating EGFR mutations (L858R) and the common T790M resistance mutation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved to facilitate further research and development in this area.

Data Presentation: Comparing WZ4002 and Its Derivatives

The following tables summarize the in vitro biological activities of WZ4002 and a selection of its synthesized analogues. The data is compiled from key studies and presented for easy comparison of their inhibitory potency against various EGFR kinase mutants and their anti-proliferative effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM) of WZ4002 and Select Analogues

CompoundEGFR (L858R)EGFR (L858R/T790M)EGFR (delE746_A750)EGFR (delE746_A750/T790M)
WZ4002 2[1]8[1]3[1]2[1]
WZ3146 ----
WZ8040 ----
Compound 8 -6.3--
Compound 38 -6.0--

Data for WZ3146 and WZ8040 were not available in a comparable format in the reviewed literature. Compounds 8 and 38 are derivatives of WZ4002 as described by a recent study.[2]

Table 2: Anti-proliferative Activity (IC50, µM) of WZ4002 and Select Analogues in Cancer Cell Lines

CompoundNCI-H1975 (L858R/T790M)A549 (EGFR wt)PC9 (delE746_A750)PC9GR (delE746_A750/T790M)H460 (wt)
WZ4002 0.047----
Compound 7 --PotentPotentPotent
Compound 8 0.1790.550---
Compound 9 --PotentPotentPotent
Compound 10 --PotentPotentPotent
Compound 11 --PotentPotentPotent
Compound 12 --PotentPotentPotent
Compound 30 --PotentPotentPotent
Compound 31 --PotentPotentPotent
Compound 38 0.1730.528---

Potency for compounds 7, 9-12, 30, and 31 was noted across multiple cell lines in the source material, but specific IC50 values were not provided in the abstract.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of WZ4002 and its derivatives are provided below.

Cell Viability Assay (MTS Assay)

The MTS assay is a colorimetric method used to assess cell viability in response to treatment with WZ4002 and its analogues.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., WZ4002, its derivatives) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution, containing an electron coupling reagent (e.g., PES), to each well.

  • Incubation with MTS: Incubate the plate for 1 to 4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is used to determine the inhibitory activity of compounds against specific EGFR kinase mutants.

Protocol:

  • Reagent Preparation: Prepare solutions of the test compound, the specific EGFR kinase mutant, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Plate Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase and Antibody Addition: Add the mixture of the EGFR kinase and the europium-labeled antibody to each well.

  • Tracer Addition: Add the kinase tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

  • FRET Measurement: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The FRET signal is generated when the europium-labeled antibody and the Alexa Fluor™ 647-labeled tracer are in close proximity on the kinase.

  • Data Analysis: The decrease in the FRET signal is proportional to the displacement of the tracer by the inhibitor. Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is employed to assess the effect of WZ4002 and its derivatives on the phosphorylation status of EGFR and its downstream signaling proteins.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of EGFR, AKT, and ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation WZ4002 WZ4002 & Derivatives WZ4002->P_EGFR Inhibits

Caption: EGFR signaling pathway and the inhibitory action of WZ4002.

Resistance_Pathway WZ4002 WZ4002 EGFR Mutant EGFR WZ4002->EGFR Inhibits PI3K PI3K EGFR->PI3K IGF1R IGF1R IGF1R->PI3K Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation

Caption: IGF1R-mediated resistance pathway to EGFR inhibitors like WZ4002.

Experimental_Workflow Start Synthesized WZ4002 Derivatives Kinase_Assay In Vitro Kinase Assay (LanthaScreen) Start->Kinase_Assay Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Viability Cell Viability Assay (MTS) Cell_Culture->Cell_Viability Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Cell_Viability->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for evaluating WZ4002 derivatives.

References

No Public Spectroscopic Data Found for WZ4141R Confirmation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available spectroscopic and experimental data for a compound designated "WZ4141R" has yielded no specific results. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier.

Efforts to retrieve confirmatory data such as NMR, mass spectrometry, or other spectroscopic analyses for this compound from scientific databases and public search engines were unsuccessful. Consequently, a direct comparison with alternative compounds, as well as the provision of detailed experimental protocols and signaling pathway visualizations related to this compound, cannot be fulfilled at this time.

For researchers, scientists, and drug development professionals seeking to evaluate a compound, access to foundational spectroscopic data is a critical first step for identity confirmation and subsequent experimental planning. Without this primary data for this compound, a comparative analysis against other potential molecules remains speculative.

It is recommended that individuals with a specific interest in this compound consult internal documentation or contact the originating laboratory or institution directly to obtain the necessary analytical and biological data. Once such data is available, a thorough comparison guide can be constructed to objectively evaluate its performance against relevant alternatives.

A Guide to the Comparative Efficacy of Kinase Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the efficacy of WZ4141R-derived inhibitors is not possible as public literature lacks specific data on a compound designated "this compound" and its derivatives.

However, to fulfill the user's request for a comparative guide on kinase inhibitors for a scientific audience, a general framework for comparing the efficacy of novel inhibitors will be presented. This guide will use examples of various heterocyclic kinase inhibitors, such as those with thiazole, indazole, and indole scaffolds, which are discussed in the provided search results as being significant in cancer therapy.

This guide provides a framework for researchers, scientists, and drug development professionals to compare the efficacy of different kinase inhibitors, using illustrative data from studies on various inhibitor classes.

Data Presentation: Comparative Efficacy of Kinase Inhibitors

The anti-proliferative activity of novel inhibitors is a key metric for their potential as cancer therapeutics. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The tables below summarize IC50 values for several classes of kinase inhibitors against various cancer cell lines, as reported in recent studies.

Table 1: Anti-proliferative Activity of Indazole Derivatives

CompoundHCT-116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)4T1 (Breast) IC50 (µM)
Compound 2f[1]0.23--
Sorafenib[2]5.477.26-
Gefitinib[3]->10-

Note: Lower IC50 values indicate higher potency.

Table 2: Anti-proliferative Activity of Indole-Aryl-Amide Derivatives

CompoundMCF7 (Breast) IC50 (µM)PC3 (Prostate) IC50 (µM)HeLa (Cervical) IC50 (µM)
Compound 2[4]0.812.13-
Compound 3[4]--5.64
Compound 70.49--

Table 3: Anti-proliferative Activity of Triazolo[3,4-a]phthalazine Derivatives against VEGFR-2

CompoundHCT116 (Colon) IC50 (µM)MCF-7 (Breast) IC50 (µM)
Compound 6d1518.2
Compound 6m13-
Compound 6o716.98
Compound 9b23-
Sorafenib5.477.26

Experimental Protocols

The following are summaries of common experimental methodologies used to assess the efficacy of anti-cancer agents.

1. Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the cytotoxic or anti-proliferative effects of a compound on cancer cells.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

    • After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2. Apoptosis Assay (Caspase Activity)

  • Objective: To determine if the inhibitor induces programmed cell death (apoptosis).

  • Methodology:

    • Cells are treated with the inhibitor at various concentrations.

    • After treatment, cells are lysed to release cellular contents.

    • A substrate for a key apoptotic enzyme, such as caspase-3 or caspase-7, is added to the lysate. The substrate is typically conjugated to a fluorophore or a chromophore.

    • Cleavage of the substrate by the active caspase results in a measurable signal (fluorescence or color change).

    • The signal intensity is proportional to the caspase activity and is quantified to assess the level of apoptosis. Some studies have shown that treatment with certain compounds leads to an upregulation of cleaved caspase-3.

3. Kinase Inhibition Assay

  • Objective: To measure the direct inhibitory effect of a compound on a specific kinase (e.g., VEGFR-2).

  • Methodology:

    • The purified kinase enzyme, a specific substrate peptide, and ATP are combined in a reaction buffer.

    • The test inhibitor is added at various concentrations.

    • The kinase reaction is allowed to proceed for a set time, during which the kinase transfers a phosphate group from ATP to the substrate.

    • The amount of phosphorylated substrate or the amount of remaining ATP is measured. This can be done using various methods, such as ELISA, radiometric assays, or luminescence-based assays.

    • The results are used to calculate the IC50 of the inhibitor for the specific kinase.

Signaling Pathways and Experimental Workflows

Signaling Pathway

Kinase inhibitors often target key signaling pathways that are dysregulated in cancer. The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a critical regulator of angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. Many recently developed inhibitors, such as triazolophthalazine derivatives, target VEGFR-2.

VEGFR2_Signaling_Pathway cluster_cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor VEGFR-2 Inhibitor (e.g., Triazolophthalazine derivative) Inhibitor->VEGFR2 Blocks activation

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel kinase inhibitor.

Experimental_Workflow cluster_workflow Inhibitor Efficacy Evaluation Workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening Synthesis->InVitro Kinase Inhibition Assay CellBased Cell-Based Assays InVitro->CellBased Cell Proliferation (MTT) Apoptosis Assays InVivo In Vivo Models CellBased->InVivo Tumor Xenograft Models Lead Lead Optimization InVivo->Lead

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating novel cancer therapeutics, understanding the interplay between targeted inhibitors and the antibodies used for downstream analysis is critical. This guide provides a comparative overview of the cross-reactivity and performance of mutation-specific antibodies for Epidermal Growth Factor Receptor (EGFR) in the context of treatment with WZ4002, a potent irreversible inhibitor of mutant EGFR, and its related compounds.

WZ4141R is an intermediate in chemical synthesis, while its analog, WZ4002, is a well-characterized third-generation EGFR tyrosine kinase inhibitor (TKI). WZ4002 and similar compounds selectively target activating mutations in EGFR, such as the L858R point mutation and exon 19 deletions (e.g., delE746-A750), as well as the T790M resistance mutation, which commonly arise in non-small cell lung cancer (NSCLC). These inhibitors act by forming a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain.

Given that immunological assays like Western blotting and immunohistochemistry are fundamental tools for studying the effects of these inhibitors, it is essential to understand how the covalent modification of the target protein might influence antibody binding and specificity. This guide focuses on the performance and potential cross-reactivity of commercially available mutation-specific EGFR antibodies when used to analyze samples treated with WZ4002 and related covalent inhibitors.

Performance of Mutation-Specific EGFR Antibodies in the Presence of WZ4002

The primary concern for researchers is whether the binding of a covalent inhibitor to the mutant EGFR kinase domain sterically hinders or alters the epitope recognized by mutation-specific antibodies. Available data from studies utilizing WZ4002 in conjunction with these antibodies provide valuable insights.

One key study demonstrated that following treatment of NSCLC cells harboring the L858R/T790M mutations with WZ4002, the phosphorylation of EGFR was effectively inhibited. In these experiments, standard Western blot analysis was performed using antibodies that recognize total EGFR and phosphorylated EGFR, indicating that the presence of the covalently bound inhibitor did not prevent antibody binding to epitopes outside of the specific mutation site.

Furthermore, datasheets for commercially available mutation-specific antibodies, such as those for the EGFR L858R and delE746-A750 mutations, validate their use in Western blotting and immunohistochemistry on cell lines and patient samples known to harbor these mutations. While these datasheets do not always explicitly detail testing in the presence of covalent inhibitors, the successful use of these antibodies in studies involving such inhibitors suggests that their binding is generally not impeded.

However, it is crucial for researchers to be aware of potential cross-reactivity issues that are inherent to the antibodies themselves.

Documented Cross-Reactivity of Mutation-Specific EGFR Antibodies

While the presence of covalent inhibitors like WZ4002 does not appear to be a major confounder for the use of mutation-specific EGFR antibodies, researchers should be aware of other potential sources of cross-reactivity.

Notably, a study investigating the specificity of an anti-EGFR L858R mutation-specific antibody (clone 43B2) reported cross-reactivity with HER2 (ErbB2), another member of the ErbB family of receptor tyrosine kinases. The study found that this antibody gave false-positive results in a significant proportion of HER2-positive breast carcinomas.[1][2] This highlights the importance of using appropriate controls and, where possible, confirming results with a secondary method, such as molecular analysis.

The datasheets for some mutation-specific antibodies also caution that they may cross-react with wild-type EGFR and other HER family members when these proteins are highly overexpressed.[3][4][5] Careful titration of the antibody is often recommended to optimize specificity.

Comparative Data of Mutation-Specific EGFR Antibodies

To aid researchers in selecting the appropriate tools for their studies, the following table summarizes the characteristics of commonly used mutation-specific EGFR antibodies.

Antibody SpecificityCloneValidated ApplicationsReported Cross-ReactivityReference/Source
EGFR L858R 43B2Western Blotting, Immunohistochemistry, Immunofluorescence, Flow CytometryMay cross-react with wild-type EGFR and other HER family members when highly overexpressed. Documented cross-reactivity with HER2.Cell Signaling Technology
EGFR L858R RM380Western Blotting, ImmunohistochemistrySpecific to human EGFR L858R mutant.RevMAb Biosciences
EGFR delE746-A750 D6B6Western Blotting, Immunohistochemistry, Immunofluorescence, ImmunoprecipitationSpecific to EGFR E746-A750del mutant protein.Cell Signaling Technology

Signaling Pathway and Experimental Workflow

To provide a clearer context for the application of these antibodies and inhibitors, the following diagrams illustrate the EGFR signaling pathway and a typical experimental workflow for assessing inhibitor efficacy.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_mutations Activating & Resistance Mutations cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR Activates L858R L858R L858R->EGFR Mutation delE746_A750 delE746-A750 delE746_A750->EGFR Mutation T790M T790M (Resistance) T790M->EGFR Mutation WZ4002 WZ4002 (Covalent Inhibitor) WZ4002->EGFR Inhibits Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation EGF EGF (Ligand) EGF->EGFR

Caption: EGFR signaling pathway with activating and resistance mutations and the point of inhibition by WZ4002.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis start Culture NSCLC cells (e.g., NCI-H1975: L858R/T790M) treat Treat cells with WZ4002 (various concentrations and times) start->treat lyse Lyse cells and prepare protein extracts treat->lyse sds_page SDS-PAGE and Western Blot lyse->sds_page probe Probe with antibodies: - Anti-EGFR (Total) - Anti-pEGFR - Anti-EGFR L858R - Loading Control (e.g., Actin) sds_page->probe detect Detect and quantify protein bands probe->detect

Caption: A typical experimental workflow for assessing the efficacy of WZ4002 using Western blotting.

Experimental Protocols

Western Blotting for Detection of Mutant EGFR
  • Cell Lysis:

    • Culture NSCLC cells expressing the EGFR mutation of interest to 70-80% confluency.

    • Treat cells with desired concentrations of WZ4002 or vehicle control for the specified duration.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Electrotransfer:

    • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

    • Separate proteins on an 8-10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-EGFR L858R, diluted according to the manufacturer's instructions) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image using a digital imaging system.

Immunohistochemistry (IHC) for Detection of Mutant EGFR in Tissue Samples
  • Tissue Preparation:

    • Fix formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides.

    • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a protein block solution.

    • Incubate with the primary mutation-specific EGFR antibody at the recommended dilution for 1 hour at room temperature or overnight at 4°C.

    • Wash with buffer (e.g., PBS or TBS).

    • Incubate with a polymer-based HRP-conjugated secondary antibody.

    • Wash with buffer.

  • Visualization and Counterstaining:

    • Develop the signal with a DAB chromogen substrate.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.

Conclusion

The available evidence suggests that the use of mutation-specific EGFR antibodies for Western blotting and immunohistochemistry is a valid approach for studying the effects of covalent inhibitors like WZ4002. The covalent binding of the inhibitor to the kinase domain does not appear to significantly interfere with antibody recognition of the mutant epitopes. However, researchers must remain vigilant about the potential for inherent cross-reactivity of these antibodies, particularly with other members of the HER family, and should incorporate appropriate controls in their experiments. By understanding these nuances, researchers can confidently employ these immunological tools to advance the development of novel targeted cancer therapies.

References

peer-reviewed literature on WZ4141R synthesis

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to locate any peer-reviewed literature, experimental data, or synthesis protocols for a compound specifically designated as "WZ4141R". The search results did not provide any information related to this identifier, suggesting that it may be an internal, non-public code, a typographical error, or a compound not yet described in published scientific literature.

To proceed with your request for a comprehensive comparison guide, please verify the compound identifier. Providing a correct chemical name, CAS number, SMILES string, or any associated publication would be necessary to perform a thorough literature search and generate the requested content.

Once a valid compound is identified, I can proceed with the following steps to fulfill your request:

  • Literature Search: Conduct a comprehensive search for peer-reviewed articles detailing the synthesis, biological activity, and experimental protocols for the specified compound and its relevant alternatives.

  • Data Extraction: Systematically extract quantitative data (e.g., reaction yields, purity, IC50 values, Ki values) and detailed experimental methodologies from the collected literature.

  • Data Comparison: Organize the extracted quantitative data into a clear and concise comparison table, allowing for an objective assessment of the compound's performance against alternatives.

  • Protocol Documentation: Detail the key experimental protocols, including synthesis steps and biological assays, to provide a complete picture of the research conducted.

  • Visualization of Pathways and Workflows: Create Graphviz diagrams to illustrate relevant signaling pathways, experimental workflows, or chemical synthesis routes, adhering to the specified formatting and color-contrast requirements.

  • Report Generation: Compile all the information into a comprehensive guide tailored for researchers, scientists, and drug development professionals.

I am ready to assist you further upon receiving the correct compound information.

Safety Operating Guide

Safe Disposal of WZ4141R: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Disposal Information for the EGFR Inhibitor WZ4141R

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, a potent EGFR inhibitor. Adherence to these protocols is critical to ensure personnel safety and environmental protection. This compound is classified as a flammable liquid and is very toxic to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

Required PPE:

  • Eye Protection: Wear suitable eye and face protection, such as safety glasses with side shields or goggles[1].

  • Hand Protection: Chemical-resistant gloves are mandatory.

  • Respiratory Protection: Use only in well-ventilated areas. Do not breathe vapor or spray[1].

  • Body Protection: A lab coat or other protective clothing should be worn.

Handling Precautions:

  • Avoid contact with skin and eyes[1].

  • Keep the container tightly closed and in a well-ventilated place[1].

  • Prevent the creation of flammable or explosive concentrations of vapor in the air.

  • All sources of ignition (e.g., hot surfaces, sparks, open flames) must be excluded from preparation and application areas.

  • Smoking, eating, and drinking are strictly prohibited in all handling and storage areas.

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type liquid_waste Liquid Waste (e.g., unused solution, rinsate) waste_type->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated labware, PPE) waste_type->solid_waste Solid containerize_liquid Collect in a designated, labeled, sealed, and compatible hazardous waste container. liquid_waste->containerize_liquid containerize_solid Collect in a designated, labeled, and sealed hazardous waste container. solid_waste->containerize_solid storage Store in a designated hazardous waste accumulation area away from ignition sources. containerize_liquid->storage containerize_solid->storage disposal_request Arrange for disposal through the institution's Environmental Health and Safety (EHS) office. storage->disposal_request end End: Waste Disposed disposal_request->end

Caption: Logical workflow for the proper disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Liquid Waste:

    • All solutions containing this compound, including unused stock solutions, experimental solutions, and the first rinse of contaminated containers, must be collected as hazardous waste.

    • Use a designated, leak-proof, and chemically compatible container for collection. The container must have a secure screw-top lid.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its concentration.

  • Solid Waste:

    • All materials contaminated with this compound, such as pipette tips, gloves, bench paper, and empty vials (that are not triple-rinsed), must be collected in a designated hazardous waste container.

    • This container should be a durable, sealable bag or a puncture-resistant container for sharps.

2. Container Management:

  • Keep all hazardous waste containers securely closed except when adding waste.

  • Do not overfill containers; fill to no more than 90% capacity to prevent spills.

  • Ensure that the exterior of the waste container remains clean and free of contamination.

3. Storage:

  • Store collected this compound waste in a designated and secure satellite accumulation area within the laboratory.

  • The storage area must be well-ventilated and away from sources of ignition, such as heat, sparks, and open flames.

  • Segregate this compound waste from incompatible materials.

4. Final Disposal:

  • This compound waste must not be disposed of down the drain or in regular trash.

  • Disposal must be handled through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

Spill Management Protocol

In the event of a this compound spill, follow these procedures immediately:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

    • Eliminate all ignition sources.

  • Don Appropriate PPE:

    • Before cleaning the spill, ensure you are wearing the required PPE as outlined above.

  • Contain the Spill:

    • For liquid spills, use an inert absorbent material (e.g., sand, earth, or vermiculite) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean the Spill:

    • Carefully collect the absorbent material and any contaminated debris using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container.

  • Decontaminate the Area:

    • Clean the spill area with a suitable laboratory detergent and water.

    • Collect all cleaning materials as hazardous waste.

  • Seek Medical Attention if Necessary:

    • If there is any skin or eye contact, rinse the affected area immediately with plenty of water and seek medical advice.

    • If inhaled, move to fresh air.

Quantitative Data Summary

ParameterValue/InstructionSource
GHS Hazard Classification Flammable liquid (Category 3), Very toxic to aquatic life (Acute and long-term, Category 1)
Personal Protective Equipment Suitable gloves and eye/face protection
Waste Container Filling Limit Do not overfill; fill to approximately 90% capacity.General Best Practice
Empty Container Rinsing The first rinse of a container that held this compound must be collected as hazardous waste.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure a safe laboratory environment and the responsible disposal of this compound. Always consult your institution's specific safety and disposal guidelines in conjunction with this information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of WZ4141R

Author: BenchChem Technical Support Team. Date: November 2025

For researchers at the forefront of drug discovery, the potent tyrosine kinase inhibitor WZ4141R offers significant promise, particularly in targeting the EGFR T790M mutation prevalent in non-small cell lung cancer.[1][2] Adherence to strict safety and disposal protocols is paramount to ensure the well-being of laboratory personnel and to maintain environmental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Immediate Safety and Handling Protocols

This compound, like many small molecule inhibitors, requires careful handling to minimize exposure and mitigate risks. The following personal protective equipment (PPE) and handling procedures are mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile, chemical-resistantProtects against skin contact. Nitrile gloves offer good resistance to a range of chemicals, including solvents commonly used to dissolve small molecule inhibitors.[3]
Eye Protection Safety glasses with side shields or gogglesPrevents accidental splashes to the eyes.
Lab Coat Standard, full-length laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended when handling the solid form of this compound outside of a certified chemical fume hood to prevent inhalation of fine particles.[3]
Standard Operating Procedure for Handling

All handling of this compound, from preparation of stock solutions to use in experiments, should be conducted within a certified chemical fume hood to minimize the risk of inhalation and aerosol exposure.[4]

Workflow for Preparation of this compound Stock and Working Solutions:

G cluster_prep Solution Preparation cluster_exp Experimental Use receive Receive this compound (Solid) weigh Weigh Solid in Fume Hood receive->weigh dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve stock Prepare Stock Solution dissolve->stock aliquot Aliquot for Storage stock->aliquot store Store at -20°C aliquot->store thaw Thaw Aliquot store->thaw dilute Prepare Working Solution thaw->dilute experiment Use in Experiment dilute->experiment

Caption: Experimental workflow for this compound from receipt to use.

This compound Disposal Plan

The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of in the regular trash or down the drain.

Waste Segregation

Proper segregation of waste is critical for safety and compliant disposal.

Waste StreamContainer TypeLabeling Requirements
Solid Waste Sealable, compatible plastic container"Hazardous Waste," "Solid Chemical Waste," "this compound"
Liquid Waste Sealable, compatible glass or plastic container"Hazardous Waste," "Liquid Chemical Waste," "this compound in [Solvent Name]"
Sharps Waste Puncture-resistant sharps container"Hazardous Waste," "Sharps," "Contaminated with this compound"
Step-by-Step Disposal Protocol
  • Collection: Collect all waste streams in their designated and properly labeled containers.

  • Storage: Store waste containers in a designated and secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.

  • Institutional Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Mechanism of Action and Signaling Pathway

This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR), with particular potency against the T790M "gatekeeper" mutation. This mutation is a common mechanism of acquired resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC).

Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote cell proliferation, survival, and metastasis. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. The T790M mutation leads to constitutive activation of these pathways, even in the absence of ligand binding. This compound inhibits the kinase activity of the T790M mutant EGFR, thereby blocking these downstream signals.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR (T790M) EGF->EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS This compound This compound This compound->EGFR AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the EGFR(T790M) signaling pathway.

By providing this detailed guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive and up-to-date information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.